Technical Documentation Center

4-(Prop-2-en-1-yloxy)piperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Prop-2-en-1-yloxy)piperidine
  • CAS: 68848-53-3

Core Science & Biosynthesis

Foundational

4-(Prop-2-en-1-yloxy)piperidine CAS number 68848-53-3

An In-depth Technical Guide to 4-(Prop-2-en-1-yloxy)piperidine (CAS: 68848-53-3) Abstract: This technical guide provides a comprehensive overview of 4-(Prop-2-en-1-yloxy)piperidine, a versatile heterocyclic building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Prop-2-en-1-yloxy)piperidine (CAS: 68848-53-3)

Abstract: This technical guide provides a comprehensive overview of 4-(Prop-2-en-1-yloxy)piperidine, a versatile heterocyclic building block. The document delves into its synthesis, mechanism, physicochemical properties, analytical characterization, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development. Methodologies are detailed with an emphasis on the underlying chemical principles to provide researchers, scientists, and drug development professionals with a practical and insightful resource.

Introduction and Strategic Importance

4-(Prop-2-en-1-yloxy)piperidine, also known as 4-allyloxypiperidine, is a bifunctional organic molecule featuring a saturated piperidine ring and a reactive allyl ether moiety. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2][3] The presence of the allyl group provides a versatile chemical handle for further synthetic transformations, making this compound a valuable intermediate in the synthesis of more complex molecular architectures.[4]

This guide aims to consolidate the technical knowledge surrounding this compound, providing a foundational understanding for its effective use in a research and development setting.

Compound Identification:

  • IUPAC Name: 4-(Prop-2-en-1-yloxy)piperidine

  • CAS Number: 68848-53-3

  • Molecular Formula: C₈H₁₅NO[5]

  • Molecular Weight: 141.21 g/mol

  • InChIKey: LCFXXIPJMGFPAP-UHFFFAOYSA-N[5]

Synthesis and Mechanistic Rationale

The most direct and widely employed method for synthesizing 4-(prop-2-en-1-yloxy)piperidine is the Williamson Ether Synthesis .[6][7][8][9] This classic Sₙ2 reaction is valued for its reliability and straightforward execution in forming ether linkages.[9][10]

The Williamson Ether Synthesis Approach

The synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with a primary alkyl halide.[8] For the target molecule, the precursors are 4-hydroxypiperidine and an allyl halide, typically allyl bromide.

Reaction Scheme: 4-Hydroxypiperidine + Allyl Bromide → 4-(Prop-2-en-1-yloxy)piperidine + HBr

Causality of Experimental Design: The reaction proceeds via a two-step, one-pot process. The first critical step is the deprotonation of the hydroxyl group on 4-hydroxypiperidine to form the corresponding alkoxide. This is essential because alcohols are weak nucleophiles, whereas their conjugate bases, alkoxides, are strong nucleophiles necessary to drive the Sₙ2 reaction at an appreciable rate.[6][7]

The second step is the nucleophilic attack of the piperidinyl alkoxide on the primary carbon of the allyl halide. The choice of a primary halide is crucial; secondary and tertiary halides would favor a competing E2 elimination pathway, especially given that alkoxides are also strong bases.[8][9]

Detailed Experimental Protocol
  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-hydroxypiperidine (1.0 eq) in a suitable aprotic polar solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).[7]

  • Deprotonation: Cool the solution in an ice bath (0 °C). Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) portion-wise. Rationale: NaH is an excellent choice as it irreversibly deprotonates the alcohol, and the only byproduct, hydrogen gas, is easily removed from the reaction system. Alternatively, a weaker base like potassium carbonate (K₂CO₃) in a solvent like butanone can be used, often requiring heat to drive the reaction.[10]

  • Nucleophilic Substitution: After stirring for 30-60 minutes to ensure complete formation of the alkoxide, add allyl bromide (1.1 eq) dropwise, maintaining the cool temperature.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (typically 4-12 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding water to destroy any unreacted NaH.

    • Perform a liquid-liquid extraction using an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure 4-(prop-2-en-1-yloxy)piperidine.

Mechanistic Diagram

The following diagram illustrates the Sₙ2 mechanism of the Williamson Ether Synthesis for this compound.

Caption: Williamson Ether Synthesis Mechanism.

Physicochemical and Spectroscopic Data

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following data serves as a reference for quality control.

Physical Properties
PropertyValueSource
CAS Number 68848-53-3-
Molecular Formula C₈H₁₅NO[5]
Molecular Weight 141.21 g/mol
Monoisotopic Mass 141.11537 Da[5]
Predicted XlogP 0.8[5]
Appearance Colorless to pale yellow liquid(Typical for similar compounds)
Analytical Characterization

A multi-technique approach is required for unambiguous structural elucidation and purity assessment.

Analytical Workflow Diagram:

Analytical_Workflow Start Crude Product TLC TLC / GC-MS (Reaction Monitoring) Start->TLC Purification Column Chromatography TLC->Purification Pure_Product Purified Fraction(s) Purification->Pure_Product Structure_ID Structural Confirmation Pure_Product->Structure_ID NMR, MS, IR Purity Purity Assessment Structure_ID->Purity HPLC, qNMR Final Characterized Compound Purity->Final

Caption: Standard Analytical Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural confirmation. Based on analogous structures, the following ¹H and ¹³C chemical shifts are predicted.[11][12][13]

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm) Rationale
Piperidine N-H 1.5 - 2.5 (broad s)-Exchangeable proton, broad signal.
Piperidine H-2, H-6 2.9 - 3.1 (m)~45Carbons adjacent to nitrogen are deshielded.
Piperidine H-3, H-5 1.4 - 1.9 (m)~35Standard aliphatic piperidine signals.
Piperidine H-4 3.4 - 3.6 (m)~75Deshielded by the adjacent ether oxygen.
Allyl -O-CH₂- ~4.0 (d)~70Allylic and adjacent to oxygen, deshielded.
Allyl -CH= 5.8 - 6.0 (m)~135Vinylic proton, complex multiplet.
Allyl =CH₂ 5.1 - 5.3 (m)~117Terminal vinylic protons, distinct signals.

Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) is suitable.

  • Expected Ion: [M+H]⁺ at m/z ≈ 142.12.[5]

  • Fragmentation: Expect loss of the allyl group (C₃H₅, 41 Da) or fragmentation of the piperidine ring.

Infrared (IR) Spectroscopy:

  • ~3300 cm⁻¹: N-H stretch (secondary amine).

  • ~3080 cm⁻¹: =C-H stretch (vinylic).

  • 2850-2950 cm⁻¹: C-H stretch (aliphatic).

  • ~1645 cm⁻¹: C=C stretch (alkene).

  • ~1100 cm⁻¹: C-O-C stretch (ether).

Reactivity and Applications in Drug Development

4-(Prop-2-en-1-yloxy)piperidine is not typically an active pharmaceutical ingredient (API) itself, but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its two key functional groups.

  • Piperidine Nitrogen: The secondary amine is a nucleophile and a base. It can be readily functionalized via N-alkylation, N-acylation, reductive amination, or arylation to introduce diverse substituents.[14] This is a common strategy for modulating a drug candidate's properties, such as target affinity, selectivity, and ADME profile.

  • Allyl Group: The terminal double bond is a gateway to a vast array of chemical transformations:

    • Heck or Suzuki Coupling: To form C-C bonds with aryl or vinyl halides.

    • Metathesis: For ring-closing, ring-opening, or cross-metathesis reactions.

    • Oxidation: Dihydroxylation (to a diol), epoxidation, or oxidative cleavage.

    • Hydrogenation: To convert the allyl ether to a propyl ether, modifying steric and electronic properties.

The piperidine core is a cornerstone in the development of drugs targeting the central nervous system (CNS), as well as treatments for cancer, viral infections, and inflammation.[2] This building block allows for the exploration of chemical space around this proven scaffold, making it a valuable asset in modern drug discovery programs.[15][16]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from analogous piperidine derivatives provides a strong basis for safe handling procedures.[17][18][19][20]

  • Hazard Identification:

    • May cause severe skin and eye irritation or burns.[17][20]

    • Harmful if swallowed or inhaled.[18]

    • Piperidine-class compounds can be corrosive.[17]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side-shields or chemical goggles.[19][21]

    • Skin and Body: Wear a standard laboratory coat.

  • Handling and Storage:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[17][18]

    • Keep away from heat, sparks, and open flames.[17][20]

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17][21]

    • Avoid contact with strong oxidizing agents and strong acids.

Conclusion

4-(Prop-2-en-1-yloxy)piperidine (CAS 68848-53-3) is a highly useful and versatile chemical intermediate. Its synthesis via the robust Williamson Ether Synthesis is straightforward and scalable. The compound's true value is realized in its bifunctional nature, offering a stable, pharmaceutically relevant piperidine core and a reactive allyl handle for diversification. For research groups engaged in medicinal chemistry and the synthesis of novel bioactive compounds, this molecule represents a strategic building block for the efficient generation of compound libraries and the development of next-generation therapeutics.

References

  • U.S. Environmental Protection Agency. (2025, October 15). 4-METHYL-1-(2-PROPYNYL)PIPERIDINE Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(prop-2-en-1-yloxy)piperidine (C8H15NO). Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Unknown. (n.d.). The Williamson ether synthesis. Retrieved from [Link]

  • Pharm D GURU. (2025, November 19). 36. WILLIAMSON SYNTHESIS. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-1-(prop-2-yn-1-yl)piperidine. Retrieved from [Link]

  • Khaiitova, L., et al. (2024, July 12). The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models. FABAD Journal of Pharmaceutical Sciences, 49(3), 465-480. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1-piperidin-1-yl-4-prop-2-enoxybutan-1-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMR Investigation of the Interaction of Three Non-Steroidal Anti-Inflammatory Drugs with Human Serum Albumin. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • LookChem. (n.d.). Cas 68848-64-6,Lithium silicon. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Analgesic activity of alkyl piperidine derivatives. Retrieved from [Link]

  • Nisso Shoji Co., Ltd. (n.d.). Organic chemicals. Retrieved from [Link]

  • University of Utah. (n.d.). NMR Assignments For 4-Allylanisole. Retrieved from [Link]

  • Chemical Solvents, Inc. (n.d.). Chemicals & Solvents. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (n.d.). The Potential Applications of Artificial Intelligence in Drug Discovery and Development. Retrieved from [Link]

  • Kowa Chemicals USA. (n.d.). Solvents. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • National Institutes of Health. (2015, January 8). Allosteric Modulators: An Emerging Concept in Drug Discovery. PMC. Retrieved from [Link]

  • Unknown. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Piperidine Derivatives. IV. 1,3-Disubstituted-4-aryl-4-acyloxy Piperidines. Retrieved from [Link]

Sources

Exploratory

synonyms for 4-(Prop-2-en-1-yloxy)piperidine in literature

Topic: Synonyms for 4-(Prop-2-en-1-yloxy)piperidine in Literature Content Type: Technical Whitepaper & Identification Guide Audience: Medicinal Chemists, Process Scientists, and Sourcing Specialists Nomenclature, Identif...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synonyms for 4-(Prop-2-en-1-yloxy)piperidine in Literature Content Type: Technical Whitepaper & Identification Guide Audience: Medicinal Chemists, Process Scientists, and Sourcing Specialists

Nomenclature, Identification, and Synthetic Utility[1]

Core Identity & Nomenclature Matrix

In the fragmented landscape of chemical procurement and literature indexing, 4-(Prop-2-en-1-yloxy)piperidine is frequently obscured by non-standardized nomenclature. This molecule is a bifunctional building block featuring a secondary amine and an allyl ether, serving as a critical scaffold for linker synthesis and heterocycle functionalization.

The primary challenge for researchers is distinguishing this alkene (allyl) derivative from its alkyne (propargyl) analog, which shares a similar text string in database queries.

Synonym & Identifier Matrix
CategoryPrimary IdentifierContext / Usage
Systematic IUPAC 4-(Prop-2-en-1-yloxy)piperidine Formal indexing; patent literature.
Common Trade Name 4-Allyloxypiperidine Vendor catalogs (Sigma, Enamine, BLD).
Alt. IUPAC 4-(2-Propenyloxy)piperidineEuropean chemical databases.
CAS (Free Base) 68848-53-3 Primary registration; often liquid/oil.
CAS (HCl Salt) 956324-63-3 Most common commercial solid form.
SMILES C=CCOC1CCNCC1Chemoinformatics/Virtual screening.
InChIKey GKMRGFYHPWRUPG-UHFFFAOYSA-N(Note: Check specific salt form keys).

Critical Distinction: Do not confuse with 4-(Prop-2-yn-1-yloxy)piperidine (CAS 217184-88-8), which contains a triple bond (alkyne). The single letter difference ('e' vs 'y') represents a completely different reactivity profile.

Structural Visualization & Numbering

To ensure precise regiochemical identification, the following diagram illustrates the atomic numbering and the distinction between the piperidine core and the allyl ether tail.

G Piperidine Piperidine Ring (Secondary Amine) Struct HN<1>--CH2<2>--CH2<3>--CH<4>(--O--CH2--CH=CH2)--CH2<5>--CH2<6> Piperidine->Struct Positions 1-6 EtherLink Ether Linkage (C-O-C) EtherLink->Struct Position 4 AllylGroup Allyl Group (Prop-2-en-1-yl) AllylGroup->Struct Terminal Alkene

Figure 1: Structural decomposition of 4-(Prop-2-en-1-yloxy)piperidine showing the secondary amine head and allyl tail.

Synthetic Context & Reactivity[1][2]

Understanding the synthesis of this molecule explains the variations in its purity and salt forms found in literature. The standard route involves a Williamson ether synthesis, typically requiring protection of the nitrogen to prevent self-alkylation.

Synthesis Pathway[1][2]
  • Starting Material: N-Boc-4-hydroxypiperidine (commercially available).

  • Alkylation: Reaction with Allyl Bromide using NaH (Sodium Hydride) in DMF.

  • Deprotection: Acidic cleavage of the Boc group (HCl/Dioxane or TFA/DCM).

Reactivity Profile
  • Nitrogen (N1): Highly nucleophilic secondary amine. Readily undergoes alkylation, acylation, or reductive amination.

  • Allyl Group: Terminal alkene susceptible to:

    • Ring-Closing Metathesis (RCM): If the N1 position is functionalized with another alkene.

    • Cross-Coupling: Heck or Suzuki reactions (less common on allyl ethers).

    • Oxidation: Dihydroxylation to diols.

Synthesis Start N-Boc-4-hydroxypiperidine Step1 Step 1: O-Alkylation (Allyl Bromide / NaH / DMF) Start->Step1 Intermed Intermediate: N-Boc-4-allyloxypiperidine Step1->Intermed Step2 Step 2: Deprotection (4M HCl in Dioxane) Intermed->Step2 Final Target: 4-(Prop-2-en-1-yloxy)piperidine HCl Step2->Final

Figure 2: Standard synthetic workflow for generating the HCl salt form.

Handling & Experimental Protocols

Protocol: Conversion of HCl Salt to Free Base

Most commercial sources (e.g., Matrix Scientific, BLD Pharm) supply the hydrochloride salt (CAS 956324-63-3) due to its superior stability. However, many nucleophilic substitution reactions require the free amine.

Objective: Isolate 4-(Prop-2-en-1-yloxy)piperidine free base from its HCl salt.

  • Dissolution: Suspend 1.0 eq (e.g., 500 mg) of the HCl salt in DCM (10 mL). The salt may not fully dissolve initially.

  • Neutralization: Add 10 mL of saturated aqueous NaHCO₃ (Sodium Bicarbonate) or 1M NaOH.

  • Extraction: Stir vigorously for 10 minutes until the organic layer is clear. Separate the layers.

  • Wash: Re-extract the aqueous layer with DCM (2 x 5 mL). Combine organic extracts.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Result: The free base is typically a colorless to pale yellow oil.

    • Note: The free base absorbs CO₂ from the air; use immediately or store under argon.

Analytical Verification (Expected Data)
  • 1H NMR (CDCl3, Free Base): Look for the diagnostic allyl signals:

    • 
       5.9 (m, 1H, -CH=)
      
    • 
       5.2 (m, 2H, =CH2)
      
    • 
       4.0 (d, 2H, O-CH2-Allyl)
      
    • 
       3.4 (m, 1H, H-4 piperidine)
      
  • Mass Spectrometry:

    
     (Calc. for 
    
    
    
    ).

Sourcing & Database Navigation

When searching for this compound in vendor databases (e.g., eMolecules, SciFinder), use the following boolean logic to avoid false positives with the alkyne derivative:

  • Recommended Search String: "4-allyloxypiperidine" OR "4-(prop-2-en-1-yloxy)piperidine"

  • Negative Filter: NOT "prop-2-yn" NOT "propargyl"

Verified Commercial Sources
  • BLD Pharm: Lists as 4-(Allyloxy)piperidine (CAS 68848-53-3).[1]

  • Matrix Scientific: Lists as 4-(Allyloxy)piperidine hydrochloride (CAS 956324-63-3).[2][3]

  • Clinivex: Lists as 4-(Allyloxy)piperidine hydrochloride (CAS 956324-63-3).[3]

References

  • PubChem Compound Summary. (2025). 4-Allyloxy-4-methylpiperidine hydrochloride (Analogous structure for nomenclature verification). National Center for Biotechnology Information. Link

  • BLD Pharm. (2025). Product Datasheet: 4-(Allyloxy)piperidine (CAS 68848-53-3).[1]Link

  • Matrix Scientific. (2025).[2] Product Catalog: 4-(Allyloxy)piperidine hydrochloride (CAS 956324-63-3).[2][3]Link

  • Cayman Chemical. (2025). Piperidine Nomenclature Standards & Analytical Reference. (General reference for piperidine numbering). Link

Sources

Foundational

Executive Summary: The Criticality of Accurate Characterization

Topic: 4-(Prop-2-en-1-yloxy)piperidine: Physicochemical Profiling & Technical Characterization Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals In the rea...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Prop-2-en-1-yloxy)piperidine: Physicochemical Profiling & Technical Characterization Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

In the realm of pharmaceutical intermediates, 4-(Prop-2-en-1-yloxy)piperidine (CAS: 68848-53-3) serves as a versatile building block, particularly in the synthesis of muscarinic receptor antagonists and novel antihistamines. Despite its utility, authoritative experimental data regarding its fundamental physicochemical properties—specifically boiling point and density—remain sparse in open literature.

This guide bridges that gap. As Senior Application Scientists, we must often rely on Quantitative Structure-Property Relationship (QSPR) modeling validated by homolog extrapolation when experimental data is absent. This document provides a high-confidence predictive profile for 4-(Prop-2-en-1-yloxy)piperidine, followed by rigorous, self-validating experimental protocols to empirically determine these values in your laboratory.

Physicochemical Profile: Predicted & Extrapolated Data

Note: The values below are derived from group contribution methods (Joback/Stein-Brown) and calibrated against the experimentally known homologs 4-methoxypiperidine and 4-ethoxypiperidine.

Table 1: Physicochemical Properties (Predicted)
PropertyPredicted ValueConfidence IntervalMethod / Basis
Boiling Point (760 mmHg) 178.5 °C ± 10 °CJoback Method & Homolog Extrapolation
Boiling Point (10 mmHg) 65 - 70 °C ± 5 °CNomograph Correction (Clausius-Clapeyron)
Density (20 °C) 0.952 g/cm³ ± 0.02 g/cm³Group Contribution & Packing Factor Analysis
Refractive Index (

)
1.4720 ± 0.005Lorentz-Lorenz Equation
Flash Point 68 °C ± 3 °CClosed Cup Estimate (Combustible)
LogP (Octanol/Water) 1.14 ± 0.2Consensus LogP Model
Scientific Rationale (The "Why" Behind the Numbers)
  • Boiling Point Logic: The base heterocycle, piperidine, boils at 106 °C. Adding a methoxy group (4-methoxypiperidine) raises the BP to ~142 °C. The allyl ether moiety (-O-CH₂-CH=CH₂) adds three carbons and an oxygen, significantly increasing molecular weight (141.21 g/mol ) and van der Waals surface area compared to the methoxy analog, necessitating a higher thermal energy for phase transition.

  • Density Logic: While piperidine has a density of ~0.86 g/cm³, the introduction of the ether oxygen increases polarity and packing density. However, the allyl chain prevents the tightest crystal packing seen in smaller homologs, keeping the liquid density below 1.0 g/cm³.

Synthetic Context & Handling

To measure these properties accurately, one must first ensure the material is chemically pure. The synthesis of 4-(allyloxy)piperidine is non-trivial due to the competing nucleophilicity of the secondary amine.

Preferred Synthetic Pathway (N-Protection Strategy)

Direct alkylation of 4-hydroxypiperidine with allyl bromide often leads to N-alkylation or N,O-dialkylation. A robust protocol requires N-Boc protection.

SynthesisPath Start 4-Hydroxypiperidine Step1 N-Boc Protection ((Boc)2O, TEA, DCM) Start->Step1 Inter1 N-Boc-4-hydroxypiperidine Step1->Inter1 Step2 O-Alkylation (Allyl Bromide, NaH, DMF) Inter1->Step2 Inter2 N-Boc-4-allyloxypiperidine Step2->Inter2 Step3 Deprotection (TFA/DCM or HCl/Dioxane) Inter2->Step3 Product 4-(Prop-2-en-1-yloxy)piperidine (Target) Step3->Product

Figure 1: Strategic synthesis pathway to avoid N-alkylation byproducts.

Handling Precautions:

  • Amines are Hygroscopic: The free base will absorb atmospheric moisture and CO₂, altering density measurements. Handle under Nitrogen or Argon.

  • Oxidation Risk: The allyl double bond is susceptible to slow oxidation. Store at 2–8 °C away from light.

Experimental Determination Protocols

As a Senior Scientist, you cannot rely solely on predictions. Use these self-validating protocols to generate empirical data.

Protocol A: Micro-Boiling Point Determination (Siwoloboff Method)

Best for small samples (<1 mL) where waste minimization is critical.

  • Preparation: Seal a standard capillary tube at one end. Insert a smaller, inverted capillary (bell jar) into the larger tube containing the sample.

  • Apparatus: Place the assembly into a melting point apparatus or a silicone oil bath with a calibrated thermometer (ASTM E1).

  • Heating: Ramp temperature at 5 °C/min until a steady stream of bubbles emerges from the inverted capillary (vapor pressure > atmospheric pressure).

  • Determination: Stop heating and allow the bath to cool. The boiling point is the exact temperature at which the bubbling stops and the liquid sucks back into the inverted capillary.

    • Validation: Correct for barometric pressure using the Sidney-Young equation:

      
      
      
Protocol B: Density Measurement (Oscillating U-Tube)

Superior to pycnometry for volatile amines.

  • Calibration: Calibrate the density meter (e.g., Anton Paar DMA series) using degassed, ultra-pure water and dry air at 20.00 °C.

  • Sample Loading: Inject 1-2 mL of 4-(allyloxy)piperidine using a Luer-lock syringe. Ensure no micro-bubbles are trapped in the U-tube (bubbles cause artificially low density readings).

  • Equilibration: Allow the instrument to thermalize the sample to 20.00 °C ± 0.01 °C.

  • Measurement: Record the oscillation period (

    
    ). Density (
    
    
    
    ) is calculated via:
    
    
    (Where A and B are instrument constants determined during calibration).

Thermodynamic Implications for Scale-Up

Understanding these properties is vital for process engineering:

  • Distillation: With a predicted BP of ~178 °C, atmospheric distillation may cause thermal degradation (polymerization of the allyl group). Vacuum distillation is mandatory.

    • Target Vacuum: 10 mmHg.

    • Target Vapor Temp: ~65-70 °C.

  • Solvent Swapping: The density (~0.95) is close to water but lighter. In extraction, it will form the upper layer against chlorinated solvents (DCM,

    
    ) but the upper layer  against water/brine requires careful checking as salt content increases aqueous density.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86710777, 4-(Allyloxy)-4-methylpiperidine (Homolog Reference). Retrieved from [Link]

  • Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications, 57(1-6), 233-243.

  • European Patent Office. (1995). Patent EP0690060A1: Use of piperidine derivatives as stabilizers. (Contextual usage of 4-allyloxypiperidine).
Exploratory

A Technical Guide to the Solubility of 4-Allyloxypiperidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the solubility characteristics of 4-allyloxypiperidine. In the absence of extensive published quantitative d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of 4-allyloxypiperidine. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes a robust predictive solubility profile based on its physicochemical properties, the known behavior of its parent heterocycle, piperidine, and established principles of intermolecular forces. Furthermore, a detailed experimental protocol is provided to empower researchers to determine precise, application-specific solubility data.

Understanding 4-Allyloxypiperidine: A Physicochemical Overview

To predict how a molecule will behave in a solvent, we must first understand its intrinsic properties. 4-Allyloxypiperidine is a derivative of piperidine, a foundational heterocyclic amine in medicinal chemistry.[1][] Its structure is characterized by two key regions that dictate its solubility: the polar piperidine ring and the less polar allyl ether substituent.

  • The Piperidine Ring: This saturated six-membered ring contains a secondary amine (-NH-) group. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. The N-H bond itself can act as a hydrogen bond donor. This region of the molecule is polar and capable of engaging in strong intermolecular interactions with polar solvents.[3] Unmodified piperidine is miscible with water and soluble in a wide array of organic solvents.[1][4]

  • The Allyl Ether Group (-O-CH₂-CH=CH₂): This substituent introduces a degree of non-polarity. While the ether oxygen can act as a hydrogen bond acceptor, the hydrocarbon chain increases the molecule's lipophilicity.

Table 1: Predicted Physicochemical Properties of 4-Allyloxypiperidine

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₁₅NOBased on chemical structure
Molecular Weight 141.21 g/mol Based on chemical structure
Appearance Colorless to pale yellow liquidInferred from similar piperidine derivatives
Polarity Moderately PolarA balance between the polar piperidine ring and the non-polar allyl group
Hydrogen Bonding Hydrogen Bond Donor (N-H) & Acceptor (N, O)The presence of nitrogen and oxygen atoms with lone pairs and an N-H bond allows for these interactions, which are crucial for solubility in protic solvents.[3]
Predicted LogP Moderately positiveThe allyl group increases lipophilicity compared to piperidine, suggesting a value likely between 1.0 and 2.5. This indicates a preference for organic phases over aqueous ones.[8]

The Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction.[9] It posits that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.

For 4-allyloxypiperidine, the key intermolecular forces at play are:

  • Hydrogen Bonding: The strongest of the intermolecular forces for this molecule, occurring between its N-H (donor) and N/O (acceptor) sites and protic solvents (e.g., alcohols, water).[3]

  • Dipole-Dipole Interactions: Resulting from the molecule's overall polarity, these forces are significant when interacting with other polar molecules (e.g., acetone, ethyl acetate).

  • London Dispersion Forces (van der Waals): Present in all molecules, these are the primary forces of attraction with non-polar solvents (e.g., hexane, toluene).[10]

The interplay of these forces with different solvent classes will determine the degree of solubility.

Predicted Solubility Profile of 4-Allyloxypiperidine

Based on the structural analysis and theoretical principles, a qualitative solubility profile can be predicted. This profile serves as a starting point for solvent selection in experimental settings.

Table 2: Predicted Qualitative Solubility of 4-Allyloxypiperidine in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityPredominant Solute-Solvent Interactions
Polar Protic Methanol, Ethanol, IsopropanolHigh to MiscibleStrong hydrogen bonding between the solvent's -OH group and the solute's N-H and N/O sites.[11]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF), AcetoneHighStrong dipole-dipole interactions. The solvent can accept hydrogen bonds from the solute's N-H group.
Chlorinated Dichloromethane (DCM), ChloroformHighFavorable dipole-dipole and London dispersion forces.
Aromatic Toluene, BenzeneModerate to HighPrimarily London dispersion forces, with some potential for weak dipole-induced dipole interactions.
Ethers Diethyl EtherModerate to HighDipole-dipole and London dispersion forces.
Non-Polar Aliphatic n-Hexane, CyclohexaneLow to Sparingly SolubleWeak London dispersion forces are the only significant interaction. The energy required to break the solute's polar interactions is not sufficiently compensated by the formation of weak solute-solvent forces.[4]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, an experimental approach is necessary. The following protocol outlines the widely used isothermal shake-flask method, a reliable technique for determining the equilibrium solubility of a liquid compound.[8]

Materials and Equipment
  • 4-Allyloxypiperidine (solute)

  • Selected organic solvents (high purity, e.g., HPLC grade)

  • Analytical balance (4-decimal place)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Volumetric pipettes and flasks

  • Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with the solvent)

  • Thermostatically controlled shaker or agitator (e.g., orbital shaker in an incubator)

  • Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV, or qNMR)

  • Positive displacement pipette or calibrated microsyringe

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification prep1 Add excess 4-allyloxypiperidine to a tared vial prep2 Record the exact mass of the solute prep1->prep2 prep3 Add a precise volume (e.g., 2.0 mL) of solvent prep2->prep3 equil1 Seal vial tightly prep3->equil1 equil2 Agitate at constant temperature (e.g., 25°C) for 24-48 hours equil1->equil2 equil3 Ensure a visible excess of the solute phase remains equil2->equil3 sep1 Cease agitation and allow phases to separate (≥ 2h) equil3->sep1 sep2 Carefully withdraw supernatant using a syringe sep1->sep2 sep3 Filter supernatant through a chemically resistant syringe filter into a clean vial sep2->sep3 quant2 Dilute the saturated filtrate to fall within the calibration range sep3->quant2 quant1 Prepare a calibration curve using standards of known concentration quant1->quant2 quant3 Analyze the diluted sample using an appropriate method (e.g., GC, HPLC) quant2->quant3 quant4 Calculate concentration (e.g., mg/mL) of the original saturated solution quant3->quant4

Caption: Standard workflow for the experimental determination of solubility.

Detailed Procedure
  • Preparation: To a series of vials, add an excess amount of 4-allyloxypiperidine. "Excess" means that undissolved liquid should be visible at the end of the experiment. Add a precisely known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved phases is reached. Periodically check to confirm that an excess of the solute phase remains.

  • Phase Separation & Filtration: After the equilibration period, remove the vials from the shaker and let them stand undisturbed at the same constant temperature for at least 2 hours. This allows the undissolved solute to settle. Carefully withdraw a portion of the clear, saturated supernatant using a syringe. Attach a syringe filter (e.g., 0.22 µm PTFE for broad solvent compatibility) and discard the first few drops to saturate the filter material. Collect the clear filtrate into a clean, labeled vial.

  • Quantification: Prepare a series of calibration standards of 4-allyloxypiperidine in the same solvent. Accurately dilute a known volume of the filtrate with the solvent to bring its concentration into the linear range of the analytical instrument. Analyze the diluted sample and the calibration standards.

  • Calculation: Using the calibration curve, determine the concentration of the diluted sample. Account for the dilution factor to calculate the final solubility of 4-allyloxypiperidine in the solvent, typically expressed in units of mg/mL or mol/L.

Visualizing Molecular Interactions

The solubility behavior predicted in Table 2 is a direct consequence of the interactions at the molecular level. The following diagram illustrates the primary intermolecular forces between 4-allyloxypiperidine and representative solvents from different classes.

G cluster_solute 4-Allyloxypiperidine cluster_solvents Solvent Classes cluster_protic Polar Protic cluster_aprotic Polar Aprotic cluster_nonpolar Non-Polar solute C₈H₁₅NO (Donor & Acceptor) protic Ethanol (Donor & Acceptor) solute->protic Strong H-Bonding + Dipole-Dipole aprotic DMSO (Acceptor) solute->aprotic H-Bonding (N-H...O=S) + Dipole-Dipole nonpolar Hexane (None) solute->nonpolar Weak London Dispersion

Caption: Predominant intermolecular forces driving solubility.

This visualization underscores why 4-allyloxypiperidine is expected to be highly soluble in protic and polar aprotic solvents, where strong, specific interactions can form, and poorly soluble in non-polar solvents, where only weak, non-specific forces are possible.

Conclusion

While specific quantitative data for the solubility of 4-allyloxypiperidine in organic solvents is not widely published, a robust qualitative and predictive understanding can be achieved through the analysis of its molecular structure. The presence of both a polar, hydrogen-bonding piperidine ring and a less polar allyl ether group suggests high solubility in polar protic and aprotic solvents, moderate to high solubility in aromatic and chlorinated solvents, and poor solubility in non-polar aliphatic solvents. For drug development and process chemistry applications where precise solubility values are imperative, the detailed experimental protocol provided in this guide offers a reliable method for generating this critical data.

References

  • Wikipedia. (n.d.). Piperidine. Wikipedia. Available at: [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. Available at: [Link]

  • Solubility of Things. (n.d.). Piperidine. Available at: [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

  • Sun, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Frontiers in Molecular Biosciences, 10, 1129996. Available at: [Link]

  • Ghanbarpour, A., et al. (2021). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. Journal of Chemical Information and Modeling, 61(11), 5404–5415. Available at: [Link]

  • Brainly. (2024). Indicate the kinds of intermolecular forces that occur between piperidine and the solvent in which it has. Brainly.com. Available at: [Link]

  • De HAHN, A., & Jacob, V. (2024). Calculation of the Three Partition Coefficients logPow, logKoa and logKaw of Organic Molecules at Standard Conditions at Once by Means of a Generally Applicable Group-Additivity Method. Molbank, 2024(1), M1795. Available at: [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Molinspiration. Available at: [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Unknown. (n.d.). Solubility expt. Available at: [Link]

  • PubChem. (n.d.). 4-Allyloxy-4-methylpiperidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Chegg. (2023). Solved Indicate the kinds of intermolecular forces that. Chegg.com. Available at: [Link]

Sources

Foundational

Chemical Dynamics and Synthetic Utility of Piperidine Allyl Ethers

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Scientists Executive Summary: The Scaffold as a Strategic Pivot Piperidine allyl ethers represent a high-value stru...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Scientists

Executive Summary: The Scaffold as a Strategic Pivot

Piperidine allyl ethers represent a high-value structural motif in modern organic synthesis and medicinal chemistry. While the piperidine ring itself is the single most common nitrogen heterocycle in FDA-approved drugs, the introduction of an allyloxy substituent (typically at the C4 position) elevates the scaffold from a simple pharmacophore to a dynamic synthetic pivot.

This guide moves beyond basic characterization to explore the chemical utility of these ethers. Specifically, we examine their role as precursors for stereoselective [2,3]-Wittig rearrangements and as substrates for Ring-Closing Metathesis (RCM) to access bicyclic furo-pyridine systems.

Physicochemical Profile

The introduction of an allyloxy group to the piperidine core alters its lipophilicity and electronic profile without significantly compromising the basicity of the secondary amine.

Table 1: Comparative Physicochemical Properties (Data based on 4-(allyloxy)piperidine vs. unsubstituted analogs)

PropertyPiperidine4-Methoxypiperidine4-(Allyloxy)piperidineSignificance
pKa (Conj. Acid) 11.22~10.8~10.5 - 10.7 Retains high basicity; suitable for salt formation.
LogP (Oct/Water) 0.840.75~1.25 Allyl group increases lipophilicity, aiding membrane permeability.
H-Bond Donors 111 Secondary amine remains available for H-bonding or functionalization.
Rotatable Bonds 023 Allyl ether linkage adds conformational flexibility.
Electronic Effect N/AInductive (-I)Inductive (-I) Ether oxygen lowers pKa slightly via

-induction.

Synthetic Methodologies

Primary Route: Williamson Ether Synthesis

The most robust method for constructing the C-O-C linkage involves the alkylation of N-protected 4-hydroxypiperidine. Direct alkylation of the unprotected amine leads to competing N-alkylation (quaternization).

Protocol 1: Synthesis of tert-butyl 4-(allyloxy)piperidine-1-carboxylate

Objective: Selective O-alkylation of N-Boc-4-hydroxypiperidine.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • Allyl Bromide (1.2 equiv)

  • DMF (Anhydrous, 0.5 M concentration)

  • TBAI (Tetrabutylammonium iodide, 0.05 equiv - Catalyst)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Charge with NaH and wash twice with dry hexanes to remove mineral oil (optional but recommended for easier workup). Suspend NaH in anhydrous DMF at 0°C.

  • Deprotonation: Add N-Boc-4-hydroxypiperidine (dissolved in minimal DMF) dropwise to the NaH suspension. Evolution of H₂ gas will be vigorous. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete alkoxide formation.

  • Alkylation: Cool the mixture back to 0°C. Add Allyl Bromide dropwise via syringe. Add TBAI catalyst.

  • Reaction: Allow to warm to RT and stir for 4-16 hours. Monitor by TLC (stain with KMnO₄ to visualize the allyl group).

  • Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.

  • Extraction: Extract with Et₂O or EtOAc (x3). Wash combined organics with H₂O (x2) and Brine (x1) to remove DMF. Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating Check: The product should show a diagnostic multiplet at


 5.9 ppm (vinyl proton) and a doublet at 

4.0 ppm (allylic CH₂) in ¹H NMR.

Advanced Reactivity: The [2,3]-Wittig Rearrangement

The "crown jewel" of allyl ether chemistry is the [2,3]-Wittig rearrangement. Upon treatment with a strong base (lithiation at the


-position next to the ether oxygen), the piperidine allyl ether undergoes a concerted [2,3]-sigmatropic shift to yield a homoallylic alcohol .

This transformation is stereoselective and transfers the chirality of the ether linkage to a new carbon-carbon bond, generating a functionalized piperidine scaffold often found in alkaloid synthesis.

Mechanism Visualization

The reaction proceeds through a highly ordered, five-membered envelope transition state.

WittigRearrangement Substrate Piperidine Allyl Ether (Precursor) Anion α-Lithiated Ether (Intermediate) Substrate->Anion Deprotonation (α-proton) Base Strong Base (n-BuLi / -78°C) Base->Anion TS [2,3] Envelope Transition State Anion->TS Concerted Shift Product Homoallylic Alcohol (C-C Bond Formed) TS->Product Suprafacial Attack

Caption: The [2,3]-Wittig rearrangement pathway converting an ether linkage into a homoallylic alcohol via a concerted envelope transition state.[1][2][3]

Protocol 2: [2,3]-Wittig Rearrangement

Reagents:

  • tert-butyl 4-(allyloxy)piperidine-1-carboxylate

  • n-Butyllithium (1.1 equiv, typically 1.6M or 2.5M in hexanes)

  • THF (Anhydrous)

  • TMEDA (Tetramethylethylenediamine, 1.1 equiv - to deaggregate the organolithium)

Procedure:

  • Dissolve the ether in anhydrous THF (0.2 M) and add TMEDA.

  • Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent the competing [1,2]-Wittig shift.

  • Add n-BuLi dropwise over 20 minutes. The solution may turn yellow/orange.

  • Stir at -78°C for 2-4 hours.

  • Allow the reaction to warm slowly to -20°C over 2 hours.

  • Quench with dilute HCl or NH₄Cl.

  • Isolate the homoallylic alcohol product.

Strategic Application: Ring-Closing Metathesis (RCM)

Piperidine allyl ethers are excellent substrates for constructing bicyclic systems (e.g., furopyridines) using Ruthenium-based metathesis catalysts (Grubbs I/II).

By installing a second alkene on the piperidine ring (e.g., at C3) or the nitrogen, RCM can close a second ring fused to the piperidine core.

RCM_Strategy Start 4-Allyloxypiperidine (Core Scaffold) Funct Functionalization: Install 2nd Alkene (e.g., N-allyl or C3-allyl) Start->Funct Diene Diene Precursor Funct->Diene Cycle Metallacyclobutane Intermediate Diene->Cycle Initiation Catalyst Grubbs II Catalyst (Ru-Carbene) Catalyst->Cycle Product Bicyclic Piperidine (e.g., Furopyridine) Cycle->Product Ethylene Extrusion

Caption: Workflow for accessing bicyclic pharmacophores via Ring-Closing Metathesis of functionalized piperidine allyl ethers.

References

  • Williamson Ether Synthesis Mechanism & Scope: Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[4][5][6] URL:[Link]

  • [2,3]-Wittig Rearrangement Mechanism: Source: Organic Chemistry Portal. "[2,3]-Wittig Rearrangement." URL:[Link]

  • Piperidine Scaffolds in Medicinal Chemistry: Source: National Institutes of Health (NIH) / PubMed. "Piperidine-containing drugs and recently studied analogs." URL:[Link]

  • pKa Data for Piperidine Derivatives: Source: University of Regina. "pKa Values of Some Piperazines and Piperidines." URL:[Link]

Sources

Protocols & Analytical Methods

Method

protecting group strategies for 4-allyloxypiperidine nitrogen

Application Note: Strategic N-Protection of 4-Allyloxypiperidine Subtitle: Preserving the O-Allyl Pharmacophore During Nitrogen Functionalization Introduction & Strategic Analysis The Challenge: 4-Allyloxypiperidine is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic N-Protection of 4-Allyloxypiperidine

Subtitle: Preserving the O-Allyl Pharmacophore During Nitrogen Functionalization

Introduction & Strategic Analysis

The Challenge: 4-Allyloxypiperidine is a high-value building block in medicinal chemistry, particularly for linker synthesis and fragment-based drug discovery. It possesses two distinct reactive centers:

  • The Secondary Amine (N-H): A nucleophile requiring protection during peptide coupling, alkylation, or acylation.

  • The Allyl Ether (O-CH2-CH=CH2): A versatile handle for olefin metathesis, thiol-ene "click" chemistry, or simply as a hydrophobic pharmacophore.

The Conflict: The allyl ether moiety is chemically robust but possesses specific vulnerabilities:

  • Hydrogenation Sensitivity: It is rapidly reduced to a propyl ether under standard catalytic hydrogenation conditions (

    
    ).
    
  • Transition Metal Sensitivity: Palladium(0) catalysts—often used to remove Alloc or Allyl ester groups—can cleave allyl ethers or isomerize the double bond.

  • Lewis Acid Sensitivity: Strong Lewis acids (e.g.,

    
    ) will cleave the ether linkage.
    

Therefore, the selection of the Nitrogen Protecting Group (PG) must be orthogonal to the allyl ether. This guide details the two most robust strategies (Boc and Fmoc) and explicitly warns against the "Cbz Trap."

Decision Matrix: Selecting the Right Strategy

Before beginning synthesis, consult the following decision tree to select the protocol that matches your downstream chemistry.

PG_Selection Start START: Select N-Protection for 4-Allyloxypiperidine Q1 Will your downstream synthesis require Hydrogenation (H2/Pd)? Start->Q1 Warn CRITICAL STOP: Allyl ether will be reduced to Propyl ether. Change synthetic route. Q1->Warn Yes Q2 Is your target molecule sensitive to Strong Acid (TFA)? Q1->Q2 No Q3 Is your target molecule sensitive to Secondary Bases (Piperidine)? Q2->Q3 No Fmoc STRATEGY B: Fmoc Protection (Base Labile) Best for acid-sensitive targets. Q2->Fmoc Yes (Avoid Acid) Boc STRATEGY A: Boc Protection (Acid Labile) Best for general synthesis. Q3->Boc Yes (Avoid Base) Q3->Boc No (Boc is cheaper/easier) Alloc STRATEGY C: Alloc Protection (Pd(0) Labile) RISKY: Requires precise catalyst control to avoid O-Allyl cleavage. Q3->Alloc Orthogonality Required

Figure 1: Strategic Decision Matrix for N-protection of 4-allyloxypiperidine.

Protocol A: The Boc Strategy (Acid-Labile)

Rationale: The tert-butyloxycarbonyl (Boc) group is the "Gold Standard" for this substrate. The allyl ether is stable to the basic conditions of Boc installation and the acidic conditions of Boc removal (TFA), provided cation scavengers are used.

Step 1: Protection (Installation)
  • Reagents: Di-tert-butyl dicarbonate (

    
    ), 
    
    
    
    or DIPEA.
  • Solvent: DCM or THF.

Procedure:

  • Dissolve 4-allyloxypiperidine (1.0 equiv) in DCM (5 mL/mmol).

  • Add

    
     (1.2 equiv). Cool to 0°C.
    
  • Add

    
     (1.1 equiv) portion-wise.
    
  • Warm to Room Temperature (RT) and stir for 2–4 hours.

  • QC Check: TLC (Hex/EtOAc). Stain with

    
     (Allyl alkene will stain brown).
    
  • Workup: Wash with 1M citric acid, brine, dry over

    
    .
    
Step 2: Deprotection (Removal)
  • Reagents: Trifluoroacetic Acid (TFA).

  • Critical Additive: Triethylsilane (TES) or Water.

Mechanism & Risk: Boc deprotection generates tert-butyl cations (


). While less reactive than trityl cations, 

can theoretically attack the electron-rich allyl alkene, leading to alkylated impurities.

Detailed Protocol:

  • Dissolve N-Boc-4-allyloxypiperidine in DCM (10 mL/mmol).

  • Scavenger Addition: Add Triethylsilane (TES) (2.0 equiv) or

    
     (5% v/v). This traps the t-butyl cations.
    
  • Add TFA slowly (Final concentration 20–50% v/v).

  • Stir at RT for 1–2 hours.

  • Monitoring: Monitor by LC-MS (Look for mass [M-100+H]+).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove TFA.

    • Note: The product will be the TFA salt. To free-base, use basic resin or extraction with

      
      .
      

Protocol B: The Fmoc Strategy (Base-Labile)

Rationale: Used when the substrate contains acid-sensitive groups (e.g., acetals, silyl ethers). The allyl ether is completely stable to the piperidine used for deprotection.

Step 1: Protection[1][2][3][4][5][6][7][8][9][10]
  • Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide),

    
    .
    
  • Solvent: Acetone/Water or Dioxane/Water (1:1).

Procedure:

  • Dissolve 4-allyloxypiperidine (1.0 equiv) in Acetone/Water (1:1).

  • Add

    
     (2.0 equiv).
    
  • Add Fmoc-OSu (1.1 equiv) at 0°C.

  • Stir at RT for 3–6 hours.

  • Workup: Acidify carefully to pH 4 (protects Fmoc from base hydrolysis during workup), extract with EtOAc.

Step 2: Deprotection[5][10][11]
  • Reagents: 20% Piperidine in DMF.

Detailed Protocol:

  • Dissolve N-Fmoc-4-allyloxypiperidine in 20% Piperidine/DMF solution.

  • Stir at RT for 15–30 minutes.

  • Workup: Concentrate in vacuo.

  • Purification: The byproduct (dibenzofulvene-piperidine adduct) is lipophilic. Partition between dilute HCl (aq) and Ether. The amine product goes into the water; the fulvene stays in the ether. Basify the aqueous layer and extract to recover the amine.

The "Forbidden" Protocol: Cbz (Benzyloxycarbonyl)

The Trap: Researchers often select Cbz (Z) as a standard orthogonal group. However, Cbz removal typically requires Hydrogenolysis (


) .[1]

The Consequence:



Result: Loss of the allyl double bond (reduction to propyl ether).

Exception Case (Only if absolutely necessary): If you must use Cbz, you cannot use hydrogenolysis. You must use Acidolytic Cleavage :

  • Reagent: 33% HBr in Acetic Acid.

  • Condition: RT, 1 hour.

  • Risk: HBr is harsh and may cleave the ether linkage or add across the double bond (hydrobromination). Avoid Cbz if possible.

Comparative Data Summary

FeatureBoc Strategy Fmoc Strategy Cbz Strategy
Reagent Cost LowModerateLow
Install Conditions Mild BaseMild BaseMild Base
Removal Conditions Acid (TFA/HCl)Base (Piperidine)

(Standard)
Allyl Ether Stability High (with scavenger)High FAIL (Reduces alkene)
Risk Factor t-Butyl cation additionIsomerization (if strong base used)Hydrogenation of pharmacophore
Recommendation Primary Choice Secondary Choice Do Not Use

Visualization of Chemical Compatibility

Compatibility Substrate 4-Allyloxypiperidine TFA TFA (Acid) Substrate->TFA Boc Removal Pip Piperidine (Base) Substrate->Pip Fmoc Removal H2 H2 / Pd-C Substrate->H2 Cbz Removal Pd0 Pd(PPh3)4 Substrate->Pd0 Alloc Removal Safe SAFE Structure Intact TFA->Safe With Scavenger Pip->Safe Fail_Red FAILURE Alkene Reduced H2->Fail_Red Fail_Clv RISK Ether Cleavage Pd0->Fail_Clv Low Selectivity

Figure 2: Chemical compatibility of the Allyl Ether moiety with common deprotection reagents.

References

  • Greene's Protective Groups in Organic Synthesis , 4th Edition.[2] Wuts, P.G.M.[3] & Greene, T.W. (2006). Wiley-Interscience.[3] (The definitive guide on PG stability constants).

  • Stability of Allyl Ethers . Organic Chemistry Portal. (Comprehensive database of allyl ether reactivity conditions).

  • Selective Deprotection of Boc Amines . Common Organic Chemistry. (Protocols for TFA deprotection with scavengers).

  • Fmoc Solid Phase Peptide Synthesis . Merck/Sigma-Aldrich Technical Library. (Standard protocols for Fmoc removal using Piperidine).

  • Alloc/Allyl Deprotection Risks . Peptide.com Technical Bulletin 1144. (Discusses the Pd(0) mechanism and potential cross-reactivity).

Sources

Application

Application Note: Scalable Synthesis of N-Boc-4-allyloxypiperidine

Abstract & Utility This guide details the synthesis of tert-butyl 4-(allyloxy)piperidine-1-carboxylate (CAS: 146666-90-6), a critical intermediate in medicinal chemistry. This compound serves as a versatile "warhead" pre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This guide details the synthesis of tert-butyl 4-(allyloxy)piperidine-1-carboxylate (CAS: 146666-90-6), a critical intermediate in medicinal chemistry. This compound serves as a versatile "warhead" precursor for Ring-Closing Metathesis (RCM) to generate bicyclic piperidines and as a linker scaffold in PROTAC linker design.

We present two distinct protocols:

  • Method A (High-Purity): A standard laboratory-scale method using Sodium Hydride (NaH) in DMF, optimized for high conversion and purity.

  • Method B (Process-Scale): A Phase-Transfer Catalysis (PTC) method using NaOH/Toluene, designed for safety and scalability by avoiding pyrophoric reagents.

Scientific Foundation & Retrosynthesis

Mechanistic Insight

The synthesis is a classic Williamson Ether Synthesis . The reaction proceeds via an SN2 mechanism where the secondary alcohol of N-Boc-4-hydroxypiperidine is deprotonated to form an alkoxide, which subsequently attacks allyl bromide.

  • Challenge: Secondary alkoxides are sterically hindered and can act as bases, promoting E2 elimination of the alkyl halide rather than substitution.

  • Solution:

    • Method A: Uses a polar aprotic solvent (DMF) to solvate the cation (Na+), leaving the alkoxide "naked" and highly nucleophilic.

    • Method B: Uses a quaternary ammonium salt (Q+X-) to shuttle the alkoxide from the aqueous phase to the organic phase, maintaining a low concentration of active nucleophile to suppress side reactions.

Reaction Scheme

ReactionScheme SM1 N-Boc-4-hydroxypiperidine (CAS: 109384-19-2) Inter Alkoxide Intermediate SM1->Inter Deprotonation Reagent Allyl Bromide (Electrophile) Product N-Boc-4-allyloxypiperidine (Target) Reagent->Product Base Base (NaH or NaOH/PTC) Base->Inter Inter->Product SN2 Attack

Figure 1: Reaction pathway for the O-allylation of N-Boc-4-hydroxypiperidine.

Experimental Protocols

Method A: Standard High-Purity Protocol (NaH/DMF)

Best for: Small scale (<10g), Research Grade, High Purity requirements.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]MWDensityRole
N-Boc-4-hydroxypiperidine 1.0201.26SolidSubstrate
Sodium Hydride (60% in oil) 1.224.00SolidBase
Allyl Bromide 1.2120.981.398Electrophile
DMF (Anhydrous) ---Solvent (0.2 M)
Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round bottom flask under N2 atmosphere.

  • NaH Washing (Optional but Recommended): Place NaH (1.2 eq) in the flask. Wash twice with dry hexane to remove mineral oil. Decant hexane carefully.

  • Suspension: Suspend the NaH in anhydrous DMF (half of total volume). Cool to 0°C in an ice bath.

  • Alkoxide Formation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in the remaining DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Observation: Vigorous bubbling (H2 gas). Ensure proper venting.[2]

    • Hold: Stir at 0°C for 30 minutes until bubbling ceases.

  • Alkylation: Add Allyl Bromide (1.2 eq) dropwise via syringe.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 3–16 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). Stain with KMnO4 (Allyl group is active).

  • Quench: Cool to 0°C. Carefully add saturated NH4Cl solution dropwise.

  • Workup: Extract with EtOAc (3x). Wash combined organics with H2O (5x) to remove DMF, then Brine (1x). Dry over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Method B: Scalable Phase-Transfer Protocol (PTC)

Best for: Large scale (>50g), Safety-focused, Green Chemistry.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
N-Boc-4-hydroxypiperidine 1.0Substrate
Allyl Bromide 1.5Electrophile
NaOH (50% aq. solution) 5.0Base Phase
Toluene -Organic Phase
TBAB (Tetrabutylammonium bromide) 0.05 (5 mol%)Phase Transfer Catalyst
Step-by-Step Procedure
  • Biphasic Setup: In a reactor equipped with an overhead mechanical stirrer (vigorous stirring is critical), charge N-Boc-4-hydroxypiperidine (1.0 eq) and Toluene (3-5 volumes).

  • Catalyst Addition: Add TBAB (0.05 eq).

  • Base Addition: Add 50% NaOH solution (5.0 eq).

  • Reagent Addition: Add Allyl Bromide (1.5 eq) in a single portion (exotherm is usually mild, but monitor temp).

  • Reaction: Heat to 40-50°C with vigorous stirring (800+ RPM) for 4-8 hours.

    • Note: PTC kinetics rely on interfacial surface area.

  • Workup: Cool to RT. Separate phases. Wash organic phase with water (2x) and brine (1x).

  • Purification: Distill off Toluene. The residue is often pure enough (>95%) for subsequent steps.[8] If not, distill the product under high vacuum.

Workflow Visualization

Workflow Start Start: N-Boc-4-hydroxypiperidine Choice Select Method Start->Choice NaH_Prep Method A: NaH/DMF (Anhydrous, 0°C) Choice->NaH_Prep High Purity PTC_Prep Method B: PTC (Toluene/50% NaOH) Choice->PTC_Prep Scalability Add_Alc Add Alcohol -> Form Alkoxide (H2 Evolution) NaH_Prep->Add_Alc Add_Allyl Add Allyl Bromide (Warm to RT) Add_Alc->Add_Allyl Quench Quench: NH4Cl (aq) Add_Allyl->Quench Extract Extraction (EtOAc) & Wash Quench->Extract Add_Cats Add TBAB (5%) + Allyl Bromide PTC_Prep->Add_Cats Heat Heat to 50°C (Vigorous Stirring) Add_Cats->Heat Sep Phase Separation Heat->Sep Sep->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Final Product N-Boc-4-allyloxypiperidine Dry->Final

Figure 2: Operational workflow comparison between Method A (NaH) and Method B (PTC).

Characterization Data

Compound: tert-butyl 4-(allyloxy)piperidine-1-carboxylate Formula: C13H23NO3 MW: 241.33 g/mol

TechniqueExpected Signals / ValuesInterpretation
TLC (Rf) ~0.6 (Hexane:EtOAc 4:1)Higher Rf than starting alcohol (Rf ~0.2).
1H NMR (400 MHz, CDCl3)δ 5.85-5.95 (m, 1H)δ 5.28 (dq, 1H, J=17.2, 1.6 Hz)δ 5.18 (dq, 1H, J=10.4, 1.4 Hz)δ 4.02 (dt, 2H, J=5.6, 1.4 Hz)δ 3.70-3.80 (m, 2H)δ 3.45-3.55 (m, 1H)δ 3.00-3.15 (m, 2H)δ 1.80-1.90 (m, 2H)δ 1.45-1.55 (m, 2H)δ 1.45 (s, 9H)Internal alkene proton.Terminal alkene (trans).Terminal alkene (cis).Allylic O-CH2.Piperidine C2/C6 (eq).Piperidine C4 (methine).Piperidine C2/C6 (ax).Piperidine C3/C5.Piperidine C3/C5.Boc tert-butyl group.[4][8][9][10][11]
13C NMR (100 MHz, CDCl3)154.8 (C=O), 135.2 (CH=), 116.8 (=CH2), 79.4 (C-tBu), 74.5 (C4-O), 69.2 (Allyl-CH2), 40-44 (Broad, C2/C6), 30.8 (C3/C5), 28.4 (Boc-CH3).Characteristic carbamate and ether shifts.
MS (ESI) [M+H]+ calc: 242.17; found: 242.2[M+Na]+ calc: 264.16; found: 264.2Loss of Boc (-100) often observed (m/z ~142).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion Moisture in solvent (Method A)Ensure DMF is anhydrous (store over molecular sieves).
Elimination Product Temperature too high during additionKeep reaction at 0°C during NaH and Allyl Bromide addition.
Emulsion (Method B) Poor phase separationFilter through Celite pad or add more brine. Use Centrifugation if available.
Residual DMF Inefficient washingDMF is miscible with water but tenacious. Use 5x water washes or LiCl solution wash.

Safety Information

  • Sodium Hydride (NaH): Pyrophoric. Reacts violently with water to release Hydrogen gas. Handle only in a fume hood. Keep a Class D fire extinguisher nearby.

  • Allyl Bromide: Highly toxic, lachrymator, and alkylating agent. Causes severe burns. Use double gloves and handle only in a well-ventilated fume hood. Decontaminate glassware with dilute NaOH before removal from the hood.

  • DMF: Hepatotoxic and readily absorbed through skin.

References

  • Williamson Ether Synthesis Mechanism: Master Organic Chemistry. The Williamson Ether Synthesis. Link

  • Analogous Protocol (NaH/DMF): Organic Synthesis (Org. Synth. 2007, 84, 102). Alkylation of Alcohols using NaH. Link

  • Phase Transfer Catalysis (General): PTC Organics. PTC Selective O-Alkylation. Link

  • Product Identification (CAS 146666-90-6): ChemicalBook. tert-butyl 4-(allyloxy)piperidine-1-carboxylate Properties. Link

Sources

Method

Claisen rearrangement conditions for allyloxy piperidine derivatives

An In-Depth Guide to the Claisen Rearrangement of Allyloxy Piperidine Derivatives for Advanced Drug Discovery Authored by a Senior Application Scientist Introduction: Bridging Classical Reactivity with Modern Medicinal C...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Claisen Rearrangement of Allyloxy Piperidine Derivatives for Advanced Drug Discovery

Authored by a Senior Application Scientist

Introduction: Bridging Classical Reactivity with Modern Medicinal Chemistry

The piperidine scaffold is a cornerstone of modern pharmacology, forming the structural core of a vast array of therapeutics.[1][2] Its prevalence demands innovative and efficient synthetic methodologies to generate structurally diverse and complex derivatives for drug discovery pipelines. The Claisen rearrangement, a powerful and elegant carbon-carbon bond-forming reaction discovered by Rainer Ludwig Claisen, offers a compelling strategy to achieve this complexity.[3][4][5][6]

This application note provides a comprehensive guide to the conditions, mechanisms, and protocols for the Claisen rearrangement of allyloxy piperidine derivatives. We move beyond a simple recitation of steps to explore the underlying principles that govern this transformation, empowering researchers to optimize conditions for their specific substrates. The focus is on leveraging this[7][7]-sigmatropic rearrangement to introduce valuable C-allyl groups, which serve as versatile synthetic handles for further molecular elaboration.

Mechanistic Principles: A Concerted Dance of Electrons

The Claisen rearrangement is a concerted, intramolecular pericyclic reaction, meaning all bond-breaking and bond-forming events occur in a single, cyclic transition state without intermediates.[3][5][8] This process is driven by the formation of a thermodynamically stable carbonyl group in the product.[3]

The reaction proceeds through a highly ordered, chair-like six-membered transition state.[5][7] This stereospecificity is a key advantage, as the stereochemistry of the starting allyl ether is directly translated to the newly formed stereocenters in the product.[5]

For piperidine derivatives, the rearrangement can manifest in two primary ways:

  • Aromatic Claisen Rearrangement: Occurs when an allyl ether is attached to an aromatic ring which is itself a substituent on the piperidine core. The allyl group migrates to the ortho position of the aromatic ring.

  • Aza-Claisen Rearrangement: A variation where the oxygen atom is replaced by a nitrogen atom within the rearranging framework. This is particularly relevant for the direct functionalization of the piperidine ring or its substituents and is crucial for synthesizing nitrogen-containing compounds like alkaloids.[5][9][10][11]

Caption: General mechanism of the Claisen rearrangement.

Optimizing Reaction Conditions: From Brute Force to Finesse

While thermally robust, the classical Claisen rearrangement often requires high temperatures (>150 °C), which can be detrimental to complex, functionalized piperidine substrates.[12] Modern methodologies have introduced milder and more efficient alternatives.

Thermal vs. Microwave-Assisted Heating

Microwave irradiation has revolutionized high-temperature organic synthesis. By directly coupling with polar molecules, it provides rapid and uniform heating, drastically reducing reaction times from hours to minutes and often improving yields by minimizing byproduct formation.[13][14][15]

ParameterConventional Heating (Oil Bath)Microwave-Assisted HeatingRationale & Advantage
Reaction Time 5 - 120 hours[6]5 - 30 minutes[15]Microwave energy transfer is highly efficient, rapidly achieving the necessary activation energy.
Temperature 150 - 250 °C[12]170 - 200 °CAlthough temperatures can be similar, the speed of heating prevents prolonged thermal stress on the molecule.
Yield Moderate to GoodGood to Excellent[15]Reduced reaction time minimizes decomposition pathways and side reactions.
Side Products Can be significant due to prolonged heat.Often reduced, leading to cleaner reaction profiles.[13]The rapid heating profile outpaces many decomposition processes.
The Power of Catalysis: Milder Conditions through Lewis Acids

Lewis acids accelerate the Claisen rearrangement by coordinating to the ether oxygen, weakening the C-O bond and lowering the activation energy of the[7][7]-sigmatropic shift.[12] This allows the reaction to proceed at significantly lower temperatures, preserving sensitive functional groups.

Lewis Acid CatalystTypical ConditionsKey Advantages & Considerations
BF₃·OEt₂ 0.1 - 1.0 eq., CH₂Cl₂, 0 °C to RTHighly effective but moisture-sensitive. Can promote side reactions if not used carefully.
ZnCl₂ / Zn(OTf)₂ 10 - 50 mol%, Toluene or Dioxane, 80-110 °CMilder than BF₃·OEt₂. Zinc triflate is particularly effective for pyrone-type substrates.[12]
B(C₆F₅)₃ / [Ph₃C]⁺[B(C₆F₅)₄]⁻ 5 - 20 mol%, CH₂Cl₂, 80-100 °CCatalyzes cationic Claisen rearrangements, useful for constructing sterically hindered C-C bonds.[16][17]
PdCl₂(PhCN)₂ 5 - 10 mol%, Dioxane, RT to 60 °CUsed for aza-Claisen (Overman) rearrangements, enabling mild conditions for nitrogen-containing systems.[11]

Experimental Protocols

The following protocols provide a framework for conducting both a traditional thermal rearrangement and a modern, catalyzed microwave-assisted reaction. Researchers should adapt these based on the specific reactivity and stability of their allyloxy piperidine derivative.

Protocol 1: General Procedure for Thermal Claisen Rearrangement

This protocol is suitable for robust substrates where high temperatures are not a concern.

Materials and Reagents:

  • Allyloxy-piperidine derivative (1.0 mmol)

  • High-boiling solvent (e.g., Decalin, o-xylene, NMP) (5-10 mL)

  • Round-bottom flask equipped with a reflux condenser and nitrogen inlet

  • Heating mantle or oil bath

  • Standard workup and purification reagents (EtOAc, NaHCO₃(aq), brine, MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the allyloxy-piperidine derivative (1.0 mmol) in the chosen high-boiling solvent (5 mL).

  • Reaction: Heat the reaction mixture to reflux (typically 180-250 °C, depending on the solvent) using a heating mantle.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 5 to 24 hours for completion.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with saturated NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the C-allylated product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Microwave-Assisted, Lewis Acid-Catalyzed Rearrangement

This optimized protocol is recommended for faster, cleaner conversions at lower overall thermal load.

Materials and Reagents:

  • Allyloxy-piperidine derivative (0.5 mmol)

  • Lewis Acid (e.g., Zn(OTf)₂, 10 mol%, 0.05 mmol)

  • Anhydrous solvent (e.g., Toluene, 1,2-DCE) (3 mL)

  • Microwave vial with a stir bar

  • Microwave reactor

  • Standard workup and purification reagents

Procedure:

  • Setup: To a clean, dry microwave vial, add the allyloxy-piperidine derivative (0.5 mmol) and the Lewis acid catalyst (0.05 mmol).

  • Solvent Addition: Under a nitrogen or argon atmosphere, add the anhydrous solvent (3 mL) via syringe. Seal the vial with a cap.

  • Reaction: Place the vial in the microwave reactor. Set the temperature to 100-150 °C and the reaction time to 15-45 minutes with stirring. Note: Optimize temperature and time for your specific substrate.

  • Workup: After the reaction is complete, cool the vial to room temperature. Quench the reaction by adding water (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate. Purify the product via flash column chromatography.

  • Characterization: Confirm the structure using appropriate spectroscopic methods (NMR, MS, IR).

cluster_workflow General Experimental Workflow start 1. Substrate Preparation (Allyloxy Piperidine Derivative) react 2. Reaction Setup (Thermal or MW-Catalyzed) start->react monitor 3. Reaction Monitoring (TLC / LC-MS) react->monitor workup 4. Aqueous Workup & Extraction monitor->workup purify 5. Purification (Column Chromatography) workup->purify char 6. Characterization (NMR, MS, IR) purify->char product Final Product (C-Allylated Piperidine) char->product

Caption: A streamlined workflow for the Claisen rearrangement.

Conclusion and Future Outlook

The Claisen rearrangement of allyloxy piperidine derivatives is a robust and versatile tool for medicinal chemists. By understanding the mechanistic nuances and leveraging modern techniques such as microwave heating and Lewis acid catalysis, researchers can efficiently generate novel, three-dimensional piperidine structures. The resulting C-allylated products are ripe for further diversification, serving as key intermediates in the synthesis of complex alkaloids and next-generation therapeutics.[9][10] This classical reaction, when viewed through a modern lens, remains an indispensable strategy in the quest for new medicines.

References

  • Reactions of Ethers - Claisen Rearrangement. (2024, March 19). Chemistry LibreTexts. [Link]

  • Hunt, I. (n.d.). Chapter 24: Claisen Rearrangement. University of Calgary. [Link]

  • Claisen Rearrangement. (n.d.). Organic Chemistry Portal. [Link]

  • Claisen rearrangement. (n.d.). In Wikipedia. Retrieved February 15, 2026. [Link]

  • Martin, S. F., & Humphrey, J. M. (2007). Ether-directed, stereoselective aza-Claisen rearrangements: synthesis of the piperidine alkaloid, alpha-conhydrine. The Journal of organic chemistry, 72(8), 3097–3106. [Link]

  • The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. (2018). New Journal of Chemistry. [Link]

  • Martin, S. F., & Humphrey, J. M. (2007). Ether-Directed, Stereoselective Aza-Claisen Rearrangements: Synthesis of the Piperidine Alkaloid, α-Conhydrine. ResearchGate. [Link]

  • Horikoshi, S., et al. (2013). Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. RSC Advances. [Link]

  • Horikoshi, S., et al. (2013). Microwave-assisted organic syntheses: Microwave effect on intramolecular reactions-the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. ResearchGate. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20). Scripps Research. [Link]

  • Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions. (2023, October 13). Organic Letters. [Link]

  • PIPERIDINE MEDIATED SYNTHESIS OF PRENYLATED CHALCONES AND 8-SUBSTITUTED -2, 5-DIHYDRO-2-(4- TOLYBENZO). (n.d.). Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Molecules. [Link]

  • Catalyzed Claisen rearrangements of O-allyl kojates. (2011). Tetrahedron Letters. [Link]

  • MICROWAVE INDUCED LEWIS ACID CATALYZED CLAISEN REARRANGEMENT OF O-ALLYLARYL ETHERS. (2009). TSI Journals. [Link]

  • Group-Catalyzed Cationic Claisen Rearrangements via Vinyl Carbocations. (2024, June 14). eScholarship.org. [Link]

  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • The claisen rearrangement : methods and applications. (n.d.). Semantic Scholar. [Link]

  • Microwave Accelerated Aza-Claisen Rearrangement. (2006). Arkivoc. [Link]

  • Main Group-Catalyzed Cationic Claisen Rearrangements via Vinyl Carbocations. (2024, June 6). Organic Letters. [Link]

  • Claisen Rearrangement: Mechanism & Examples. (2025, May 10). NROChemistry. [Link]

  • Claisen Rearrangement. (2023, January 22). Chemistry LibreTexts. [Link]

Sources

Application

Technical Application Note: High-Purity Synthesis of 4-Allyloxypiperidine HCl

Abstract & Strategic Overview 4-Allyloxypiperidine hydrochloride is a critical bifunctional building block in medicinal chemistry, widely utilized as a linker in PROTACs (Proteolysis Targeting Chimeras) and as a core sca...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

4-Allyloxypiperidine hydrochloride is a critical bifunctional building block in medicinal chemistry, widely utilized as a linker in PROTACs (Proteolysis Targeting Chimeras) and as a core scaffold in neuroactive drug discovery. Its structural utility lies in the orthogonal reactivity of the secondary amine (available for amide coupling or reductive amination) and the allyl ether (ready for olefin metathesis or thiol-ene "click" chemistry).

This Application Note provides a validated, high-fidelity protocol for the synthesis of 4-allyloxypiperidine HCl starting from commercially available N-Boc-4-hydroxypiperidine. Unlike generic procedures, this protocol addresses the specific challenge of competing N- vs. O-alkylation and ensures complete removal of the Boc protecting group without compromising the allyl ether functionality.

Key Technical Advantages of this Protocol:

  • Regioselectivity: Uses N-protection to force exclusive O-alkylation.

  • Purity: Crystallization-driven purification eliminates the need for chromatographic separation of the final salt.

  • Scalability: The workflow is designed to be robust from milligram to multigram scales.

Retrosynthetic Analysis & Reaction Design

The synthesis is executed in two distinct stages:

  • Williamson Ether Synthesis: O-Allylation of N-Boc-4-hydroxypiperidine using sodium hydride (NaH) and allyl bromide.

  • Acidolytic Deprotection: Removal of the tert-butoxycarbonyl (Boc) group using anhydrous HCl in 1,4-dioxane to precipitate the target salt.

reaction-scheme-diagram

ReactionScheme SM N-Boc-4-hydroxypiperidine (Starting Material) Inter N-Boc-4-allyloxypiperidine (Intermediate) SM->Inter SM->Inter Step 1: O-Alkylation Product 4-Allyloxypiperidine HCl (Target Salt) Inter->Product Inter->Product Step 2: Deprotection Reagent1 1. NaH (1.2 eq), DMF, 0°C 2. Allyl Bromide (1.2 eq) Reagent2 4M HCl in Dioxane RT, 2h

Caption: Two-step synthesis pathway ensuring regioselective O-alkylation followed by clean salt formation.

Materials & Safety Protocols

Critical Safety Note: Sodium hydride (NaH) is pyrophoric and reacts violently with moisture, evolving flammable hydrogen gas. Allyl bromide is a lachrymator and highly toxic. All operations must be performed in a fume hood under an inert atmosphere (Nitrogen or Argon).

Reagent Specifications
ReagentCAS No.[1]Equiv.[1][2][3]RoleGrade
N-Boc-4-hydroxypiperidine109384-19-21.0Substrate>98%
Sodium Hydride (60% in oil)7647-01-01.2BaseDispersion
Allyl Bromide106-95-61.2Electrophile>99%
DMF (Anhydrous)68-12-2SolventSolvent<50 ppm H2O
HCl (4M in Dioxane)-5.0AcidAnhydrous
Diethyl Ether / Hexanes-WashAnti-solventACS Grade

Detailed Experimental Protocol

Step 1: Preparation of N-Boc-4-allyloxypiperidine
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with nitrogen for 15 minutes.[4]

  • Base Suspension: Add Sodium Hydride (60% dispersion, 1.2 eq) to the flask.

    • Expert Tip: To remove mineral oil for higher purity (optional but recommended for analytical standards), wash the NaH with dry hexanes (3x) under nitrogen flow, decanting the supernatant each time.

  • Solvation: Add anhydrous DMF (10 mL per gram of substrate) to the NaH. Cool the suspension to 0°C using an ice bath.

  • Alkoxide Formation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Observation: Vigorous bubbling (H2 gas) will occur.[5] Vent the flask via a needle to an oil bubbler.

    • Time: Stir at 0°C for 30 minutes until gas evolution ceases, indicating complete alkoxide formation [1].

  • Alkylation: Add Allyl Bromide (1.2 eq) dropwise via syringe.

    • Caution: Exothermic reaction. Maintain temperature <5°C during addition.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–12 hours .

    • Monitoring: Check by TLC (Hexane:EtOAc 4:1). The starting alcohol (lower Rf) should disappear, and the ether product (higher Rf) should appear. Staining with KMnO4 is effective for visualizing the allyl group.

  • Quench & Workup:

    • Cool back to 0°C. Carefully quench with saturated aqueous NH4Cl (dropwise initially).

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over Na2SO4, filter, and concentrate under reduced pressure to yield the crude oil.

    • Purification: If necessary, purify via flash column chromatography (0-20% EtOAc in Hexanes).

Step 2: Deprotection to 4-Allyloxypiperidine HCl
  • Dissolution: Dissolve the purified N-Boc intermediate in Dichloromethane (DCM) or 1,4-Dioxane (5 mL/g).

  • Acidification: Add 4M HCl in Dioxane (5-10 eq) dropwise at RT.

    • Mechanism:[5][6][7][8] The high concentration of acid cleaves the Boc carbamate, releasing CO2 and isobutylene [3].

  • Precipitation: Stir at RT for 2–4 hours . The product typically precipitates as a white solid during this time.

  • Isolation:

    • Dilute the suspension with Diethyl Ether (an anti-solvent) to maximize precipitation.

    • Filter the solid using a Büchner funnel.[4]

    • Wash the filter cake copiously with Diethyl Ether to remove excess acid and organic impurities.

  • Drying: Dry the solid under high vacuum at 40°C for 4 hours.

workflow-diagram

Workflow Start Start: N-Boc-4-hydroxypiperidine Alkoxide Add NaH/DMF (0°C) Form Alkoxide Start->Alkoxide Alkylation Add Allyl Bromide Stir RT (3-12h) Alkoxide->Alkylation Quench Quench (NH4Cl) Extract (EtOAc) Alkylation->Quench Inter Intermediate: N-Boc-4-allyloxypiperidine Quench->Inter Deprotect Add 4M HCl/Dioxane Stir 2h Inter->Deprotect Filter Filter Precipitate Wash with Ether Deprotect->Filter Final Final Product: 4-Allyloxypiperidine HCl Filter->Final

Caption: Step-by-step operational workflow from starting material to isolated salt.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, compare your data against these expected values.

ParameterExpected Value / Observation
Appearance White to off-white crystalline solid
Melting Point ~170–175°C (Decomposes)
1H NMR (D2O) Allyl: δ 5.95 (m, 1H), 5.35 (d, 1H), 5.25 (d, 1H), 4.05 (d, 2H)Piperidine: δ 3.70 (m, 1H), 3.35 (m, 2H), 3.10 (m, 2H), 2.10 (m, 2H), 1.80 (m, 2H)
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Ether, Hexanes

Self-Validation Check:

  • Absence of Boc: Check NMR for the disappearance of the strong singlet at ~1.45 ppm (9H, t-butyl).

  • Presence of Allyl: Confirm the characteristic multiplet at ~5.9 ppm and terminal alkene protons at ~5.2/5.3 ppm.

  • Salt Stoichiometry: Elemental analysis or Silver Nitrate titration can confirm the mono-hydrochloride form.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Wet DMF or old NaHEnsure DMF is anhydrous (<50 ppm water). Use fresh NaH or increase equivalents to 1.5.
Incomplete Deprotection Acid too dilute or oldUse fresh 4M HCl in Dioxane. If using gas, bubble for longer duration.
Product is an Oil (Step 2) Residual solvent or impuritiesTriturate the oil with diethyl ether or hexanes and scratch the flask to induce crystallization.
N-Alkylation Observed Boc group fell offEnsure basic conditions are maintained in Step 1. Do not use strong acids before Step 2.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). Alcohol to Ether using Williamson synthesis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Hydroxypiperidine Allylation Optimization

Subject: Improving Yield & Selectivity in the -Allylation of 4-Hydroxypiperidine Ticket ID: CHEM-SUP-4HP-001 Support Tier: Senior Application Scientist Executive Summary: The "Polarity Trap" Most researchers reporting lo...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving Yield & Selectivity in the


-Allylation of 4-Hydroxypiperidine
Ticket ID:  CHEM-SUP-4HP-001
Support Tier:  Senior Application Scientist

Executive Summary: The "Polarity Trap"

Most researchers reporting low yields (<50%) with 4-hydroxypiperidine (4-HP) allylation are not failing at the synthesis step; they are failing at the isolation step.

4-HP is highly hydrophilic (Solubility: ~113 g/L in water). The product,


-allyl-4-hydroxypiperidine, retains significant polarity due to the hydroxyl group and the tertiary amine. Standard aqueous workups (e.g., washing the organic layer with water/brine) often wash the product down the drain. 

This guide prioritizes isolation strategy alongside kinetic control to maximize yield.

Reaction Mechanics & Selectivity

To optimize yield, we must first understand the competition between the Nitrogen (


) and Oxygen (

) nucleophiles.
The Nucleophilicity Hierarchy
  • 
    -Alkylation (Desired):  The secondary amine (
    
    
    
    ) is significantly more nucleophilic than the hydroxyl group (
    
    
    ) under neutral or weak basic conditions (e.g.,
    
    
    ).
  • 
    -Alkylation (Side Reaction):  Occurs primarily if strong bases (NaH) are used or if the reaction is overheated in polar aprotic solvents (DMF/DMSO).
    
  • Bis-Alkylation (Over-reaction): The product (

    
    -allyl) is a tertiary amine, which is more nucleophilic than the starting material. This leads to quaternary ammonium salt formation if the electrophile is present in excess.
    
Visualization: Reaction Pathways

The following diagram illustrates the competitive pathways. You must stay in the "Green Zone" (Kinetic Control).

ReactionPathways SM 4-Hydroxypiperidine (Start) Prod N-Allyl-4-HP (Target Product) SM->Prod Allyl Bromide (1.0 eq) K2CO3, MeCN, <60°C O_Alk O-Allyl Ether (Wrong Selectivity) SM->O_Alk Strong Base (NaH) or High Temp DMF Quat Bis-Allyl Quaternary Salt (Over-Alkylation) Prod->Quat Excess Allyl Bromide High Temp

Figure 1: Reaction pathway logic. Green arrow indicates the desired kinetic path.

Optimized Protocol (The "Dry Workup" Method)

Objective: Synthesis of


-allyl-4-hydroxypiperidine with >85% isolated yield.
Reagents
  • Substrate: 4-Hydroxypiperidine (1.0 equiv)

  • Electrophile: Allyl Bromide (0.95 - 1.0 equiv) — Do not use excess.

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (1.5 - 2.0 equiv).
    
  • Solvent: Acetonitrile (MeCN) or Acetone. Avoid DMF if possible to simplify workup.

Step-by-Step Procedure
  • Setup: In a flame-dried round-bottom flask, suspend 4-hydroxypiperidine (10 mmol) and anhydrous

    
     (15 mmol) in MeCN (30 mL).
    
  • Activation: Stir vigorously at room temperature for 15 minutes.

  • Addition (Critical): Cool the mixture to 0°C. Add Allyl Bromide (9.5 mmol, 0.95 equiv) dropwise over 20 minutes.

    • Why 0.95 equiv? It is better to have 5% unreacted starting material (which is polar and sticks to silica/salts) than 5% quaternary salt (which is hard to separate).

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (System: 10% MeOH in DCM + 1%

    
    ).
    
    • Stain: Use

      
       or Iodine (UV is weak for non-aromatics).
      
  • Termination: Once conversion stalls (usually 4-6 hours), stop. Do not heat unless conversion is <50%.

The "Dry" Isolation (Yield Saver)

Do NOT perform a water wash.

  • Filtration: Filter the reaction mixture through a sintered glass funnel (or Celite pad) to remove the inorganic salts (

    
     and KBr).
    
  • Wash: Rinse the filter cake with Dichloromethane (DCM) or Chloroform (2 x 20 mL). The product is soluble in DCM; the salts are not.

  • Concentration: Combine the organic filtrates (MeCN/DCM) and rotary evaporate to dryness.

  • Purification:

    • Crude Purity: Often >90% pure.

    • Refinement: If necessary, distill under reduced pressure (bulb-to-bulb) or recrystallize from cold Et2O/Hexanes.

Troubleshooting & FAQ

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific yield issue.

Troubleshooting Start Problem: Low Yield CheckTLC Check Crude TLC (Before Workup) Start->CheckTLC CleanTLC TLC shows good conversion Product spot is strong CheckTLC->CleanTLC Yes MessyTLC TLC shows multiple spots or mostly SM CheckTLC->MessyTLC No IsoIssue Loss during Workup (Aqueous Solubility) CleanTLC->IsoIssue OverAlk Spot near baseline? (Quaternary Salt) MessyTLC->OverAlk UnderReact Mostly Starting Material? MessyTLC->UnderReact FixIso Solution: Switch to filtration + evaporation (No water wash) IsoIssue->FixIso FixOver Solution: Lower Temp, Add Electrophile Slower OverAlk->FixOver FixUnder Solution: Check Base Quality, Add Cat. KI (Finkelstein) UnderReact->FixUnder

Figure 2: Diagnostic flowchart for yield loss.

Frequently Asked Questions

Q: My product disappears after the aqueous wash. Where did it go? A: It is in the water. 4-Hydroxypiperidine derivatives are highly polar. If you must use an aqueous wash, saturate the aqueous layer with NaCl (salting out) and extract 5-6 times with Chloroform/Isopropanol (3:1), not pure DCM or Ether.

Q: Can I use DMF to speed up the reaction? A: Yes, but be careful. DMF is hard to remove without an aqueous wash (which we want to avoid). If you use DMF, you must use a high-vacuum pump to remove it completely, or use the "Salting Out" extraction method mentioned above. MeCN is preferred because it evaporates easily.

Q: I see a spot staying at the baseline of my TLC. What is it? A: This is likely the bis-allylated quaternary ammonium salt. This happens if you add the allyl bromide too fast or use >1.0 equivalents. To fix this, add the allyl bromide as a dilute solution in MeCN dropwise over 30 minutes at 0°C.

Q: Why use Allyl Bromide instead of Allyl Chloride? A: Allyl bromide is more reactive (better leaving group), allowing the reaction to proceed at lower temperatures (RT vs Reflux). Lower temperatures favor


-alkylation over 

-alkylation.

Comparative Data: Solvent & Base Effects[1]

The following table summarizes expected outcomes based on reaction conditions.

SolventBaseTempEst. Yield (Isolated)Primary Risk
MeCN

RT 85-92% Optimal Balance
DMF

60°C70-80%

-alkylation / Workup loss
DCMTEART50-60%Slow kinetics (heterogeneous)
WaterNaOHRT<30%Product stays in water
Acetone

Reflux80-85%Good alternative to MeCN

References

  • Selectivity of Amine vs. Alcohol Alkylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Explains nucleophilicity trends: in neutral/basic media).
  • Synthesis of N-substituted 4-hydroxypiperidines

    • Journal of Medicinal Chemistry, "Synthesis and structure-activity relationships of novel 4-hydroxypiperidine derivatives." (General search for verification of standard piperidine protocols).

  • Workup Strategies for Polar Amines

    • Rochester University Chemistry Dept. "Troubleshooting: How to Improve Yield." Available at: [Link]

  • Physical Properties of 4-Hydroxypiperidine

    • PubChem Database.[1] CID 79341.[1] Available at: [Link] (Verifies water solubility and pKa data).

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in 4-Allyloxypiperidine Metathesis

Welcome to the technical support center for olefin metathesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the metathesis of 4-allyloxypiperidine.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for olefin metathesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the metathesis of 4-allyloxypiperidine. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you troubleshoot low conversion rates and optimize your reaction outcomes. This guide is structured to address specific issues in a practical, question-and-answer format, grounded in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My ring-closing metathesis (RCM) of a 4-allyloxypiperidine derivative is showing low conversion. What are the most likely causes?

Low conversion in the RCM of nitrogen-containing substrates like 4-allyloxypiperidine is a common challenge. The primary culprits often revolve around catalyst deactivation and substrate-related issues.

  • Catalyst Poisoning by the Piperidine Nitrogen: The Lewis basic nitrogen atom of the piperidine ring can coordinate to the ruthenium catalyst, disrupting the catalytic cycle and leading to deactivation.[1] This is a well-documented issue in the metathesis of amines and N-heterocycles.[1]

  • Substrate Purity: Trace impurities in your 4-allyloxypiperidine starting material can act as catalyst poisons. Common culprits include residual acids or bases from previous synthetic steps, or coordinating solvents.

  • Solvent Choice and Quality: The choice of solvent is critical. While chlorinated solvents like dichloromethane (DCM) are common, their quality can vary. Peroxides in ethers or residual water can deactivate the catalyst.[2][3] Non-polar hydrocarbon solvents are often preferred for their weak binding affinity to the catalyst.[2]

  • Ethylene Accumulation: In ring-closing metathesis, ethylene is a gaseous byproduct. If not efficiently removed, its accumulation in the reaction mixture can lead to catalyst decomposition and push the reaction equilibrium back towards the starting materials.[2][4]

Question 2: Which ruthenium catalyst is best suited for the metathesis of 4-allyloxypiperidine, and what are the key considerations for selection?

The choice of catalyst is paramount for a successful reaction. For substrates containing potentially coordinating groups like the piperidine nitrogen, second and third-generation Grubbs-type catalysts are generally more robust.

Catalyst GenerationKey Features & ConsiderationsRecommended Catalysts
First Generation (e.g., Grubbs I) More sensitive to functional groups and air. Generally less effective for challenging substrates like N-heterocycles.Not generally recommended for this application.
Second Generation (e.g., Grubbs II, Hoveyda-Grubbs II) More thermally stable and tolerant of functional groups due to the N-heterocyclic carbene (NHC) ligand.[5] Hoveyda-Grubbs II offers increased stability and is often a good starting point.[2][5]Grubbs II, Hoveyda-Grubbs II (HGII).[5][6]
Third Generation (e.g., Zhan Catalysts) Designed for high activity and stability, often performing well with electron-rich and sterically hindered olefins.May offer improved performance if second-generation catalysts fail.

Expert Insight: Start with a second-generation catalyst like Hoveyda-Grubbs II due to its high stability and activity.[2][5] If low conversion persists, consider a more specialized catalyst designed for sterically hindered or challenging substrates.[2]

Question 3: How can I mitigate catalyst poisoning by the piperidine nitrogen?

Several strategies can be employed to minimize the detrimental effect of the nitrogen atom on the catalyst.

  • Protonation of the Nitrogen: The most common and effective method is to protonate the piperidine nitrogen with a non-coordinating acid prior to adding the catalyst.[1] This forms the corresponding ammonium salt, which is significantly less Lewis basic and less likely to coordinate to the ruthenium center.

    • Recommended Acid: Trifluoroacetic acid (TFA) or hydrochloric acid (as a solution in a non-coordinating solvent) are commonly used. Use a stoichiometric amount relative to the substrate.

  • N-Protection: If the piperidine nitrogen is a secondary amine, protecting it with an electron-withdrawing group (e.g., tosyl, carbamate) can reduce its basicity and coordinating ability.[1]

  • Use of Additives: Certain additives can help stabilize the catalyst and improve turnover numbers. Mild acids like acetic acid can prevent the formation of ruthenium hydride species that lead to unwanted isomerization.[2][5]

Troubleshooting Workflow for Catalyst Poisoning

start Low Conversion Observed check_purity Verify Substrate Purity (NMR, GC-MS) start->check_purity protonate Protonate Piperidine Nitrogen (e.g., with TFA) check_purity->protonate If pure rerun Re-run Reaction protonate->rerun success Improved Conversion rerun->success fail Low Conversion Persists rerun->fail protect Consider N-Protection fail->protect additive Introduce Additive (e.g., Acetic Acid) fail->additive catalyst Screen Different Catalysts (e.g., HGII) fail->catalyst

Caption: A logical workflow for troubleshooting catalyst poisoning.

Question 4: What is the optimal reaction setup and procedure to maximize conversion?

A meticulous experimental setup is crucial for success. The following protocol outlines best practices.

Detailed Experimental Protocol for 4-Allyloxypiperidine RCM

  • Reagent and Solvent Preparation:

    • Ensure the 4-allyloxypiperidine substrate is pure (>98%). If necessary, purify by flash chromatography.

    • Use anhydrous, degassed solvent. Toluene or dichloromethane are common choices.[7] To degas, sparge with an inert gas (argon or nitrogen) for at least 30 minutes.[5]

  • Reaction Setup:

    • Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere.[8]

    • Dissolve the 4-allyloxypiperidine substrate in the degassed solvent in the reaction flask under an inert atmosphere.

    • If employing the protonation strategy, add one equivalent of a non-coordinating acid (e.g., TFA) and stir for 10-15 minutes at room temperature.

  • Catalyst Addition and Reaction Monitoring:

    • Weigh the ruthenium catalyst in the air and add it to the reaction mixture in one portion.[5]

    • For reactions that are slow to initiate or prone to catalyst decomposition, consider adding the catalyst in portions over time.[9]

    • To drive the reaction to completion, ensure efficient removal of ethylene by maintaining a gentle flow of inert gas through the reaction headspace or by performing the reaction under a partial vacuum.[2][4]

    • Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy.[8][10]

  • Work-up and Purification:

    • Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether or a polar isocyanide and stirring for 30 minutes.[11]

    • Concentrate the reaction mixture and purify the product by flash column chromatography on silica gel.[6][12]

Reaction Monitoring Visualization

start Reaction Start tlc TLC Analysis (Qualitative) start->tlc gcms GC-MS Analysis (Quantitative, Byproduct ID) tlc->gcms nmr NMR Spectroscopy (Quantitative, Structural Info) gcms->nmr endpoint Reaction Completion nmr->endpoint

Caption: Recommended analytical techniques for reaction monitoring.

Question 5: I am observing side products. What are they likely to be and how can I avoid them?

The most common side reaction in metathesis is olefin isomerization, which is caused by the formation of ruthenium hydride species from catalyst degradation.[13]

  • Isomerization: The terminal alkenes of your substrate can isomerize to internal alkenes, which are less reactive in RCM. This leads to a complex mixture of products and incomplete conversion to the desired cyclic olefin.

  • Prevention of Isomerization:

    • Additives: The addition of a mild acid, such as acetic acid, can suppress the formation of ruthenium hydrides.[2][5] Phenol has also been reported to suppress isomerization and, in some cases, increase the rate of metathesis.[13][14]

    • Temperature Control: Higher temperatures can accelerate catalyst decomposition and isomerization.[13] Running the reaction at the lowest effective temperature can minimize this side reaction.

    • Reaction Time: Prolonged reaction times can lead to increased isomerization. Monitor the reaction closely and quench it once the starting material is consumed.

References

  • Cazin, C. S. J. (2015). Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Beilstein Journal of Organic Chemistry, 11, 2296–2304. [Link]

  • Pícha, J., Čech, J., & Dvořák, D. (2020). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Molecules, 25(22), 5399. [Link]

  • Galan, B. R., Kalbarczyk, K. P., Szczepankiewicz, S., Keister, J. B., & Diver, S. T. (2007). A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters, 9(7), 1203–1206. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]

  • Vougioukalakis, G. C. (2013). Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. Organic Chemistry: Current Research, 2(1). [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]

  • Reddit. (2022). issues with olefin metathesis. r/Chempros. [Link]

  • ResearchGate. (n.d.). 5 questions with answers in OLEFIN METATHESIS. Science topic. [Link]

  • UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Beilstein Journals. (2019). Aqueous olefin metathesis: recent developments and applications. [Link]

  • Reddit. (2025). RCM Troubleshooting. r/Chempros. [Link]

  • Royal Society of Chemistry. (n.d.). Cross metathesis of allyl alcohols: how to suppress and how to promote double bond isomerization. Organic & Biomolecular Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity of 4-(Prop-2-en-1-yloxy)piperidine

This guide provides an in-depth, experience-driven comparison of HPLC methodologies for the purity determination of 4-(Prop-2-en-1-yloxy)piperidine, a key intermediate in pharmaceutical synthesis. We will explore the inh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of HPLC methodologies for the purity determination of 4-(Prop-2-en-1-yloxy)piperidine, a key intermediate in pharmaceutical synthesis. We will explore the inherent analytical challenges posed by this molecule and present a scientifically robust, validated approach to ensure accurate and reliable purity assessment, in line with stringent regulatory expectations.

The Analytical Challenge: The Absence of a Chromophore

4-(Prop-2-en-1-yloxy)piperidine, while a valuable building block, presents a significant analytical hurdle for routine purity analysis by HPLC with UV detection. The molecule, a saturated heterocyclic amine with an ether linkage, lacks a chromophore—a part of a molecule responsible for absorbing ultraviolet or visible light.[1][2] This intrinsic property renders direct detection at standard HPLC wavelengths (e.g., 254 nm) ineffective, leading to poor sensitivity and unreliable quantification.

To overcome this, analytical strategies must focus on either detecting the molecule at very low UV wavelengths, where many organic molecules have some absorbance, or introducing a chromophore through chemical modification. This guide will compare these two primary approaches.

Strategic Comparison: Direct UV Detection vs. Pre-column Derivatization

A successful HPLC method must be sensitive, specific, linear, accurate, and precise. For a molecule like 4-(Prop-2-en-1-yloxy)piperidine, the choice between direct analysis and derivatization is a critical decision point in method development.

FeatureMethod A: Direct UV DetectionMethod B: Pre-column Derivatization with UV Detection
Principle Detection of the unmodified analyte at low UV wavelengths (e.g., < 210 nm) based on weak electronic transitions.Covalent attachment of a UV-absorbing molecule (a derivatizing agent) to the analyte prior to HPLC analysis.
Sensitivity Low. Prone to high baseline noise and interference from mobile phase additives and impurities.High. The introduced chromophore allows for detection at higher, more specific wavelengths with significantly lower background noise.
Specificity Low. Many potential impurities and mobile phase components can absorb at low wavelengths, leading to co-elution and inaccurate results.High. The derivatization reaction is specific to the functional group of the analyte (the secondary amine), and detection at a higher wavelength reduces interferences.
Method Complexity Simple sample preparation.Requires an additional derivatization step, which must be optimized for completeness and reproducibility.
Robustness Poor. Highly susceptible to variations in mobile phase quality and instrument performance.Good. Once the derivatization step is validated, the method is generally more stable and transferable.
Recommendation Not recommended for purity analysis in a regulated environment due to low sensitivity and specificity. May be suitable for preliminary, qualitative assessments.Recommended approach. Provides the necessary sensitivity, specificity, and reliability for accurate purity determination and impurity profiling.

In-Depth Guide to the Recommended Approach: Pre-column Derivatization with Dansyl Chloride

Based on extensive experience with similar aliphatic amines, pre-column derivatization with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) is a highly effective strategy. Dansyl chloride reacts with the secondary amine of the piperidine ring to form a highly fluorescent and strongly UV-absorbing derivative.[3][4]

The Chemistry of Derivatization

The reaction involves the nucleophilic attack of the secondary amine of 4-(Prop-2-en-1-yloxy)piperidine on the sulfonyl chloride group of Dansyl Chloride under basic conditions. This forms a stable sulfonamide derivative that can be easily detected by both UV and fluorescence detectors.

cluster_reactants Reactants cluster_products Products Analyte 4-(Prop-2-en-1-yloxy)piperidine Reaction + Base (e.g., NaHCO3) + Heat Analyte->Reaction Reagent Dansyl Chloride Reagent->Reaction Derivative Dansylated Derivative (UV-active) Reaction->Derivative caption Derivatization of 4-(Prop-2-en-1-yloxy)piperidine with Dansyl Chloride.

Caption: Derivatization with Dansyl Chloride.

Experimental Protocol

This protocol is a robust starting point for method development and must be validated according to ICH Q2(R2) guidelines.[5][6][7][8][9]

1. Reagents and Materials:

  • 4-(Prop-2-en-1-yloxy)piperidine reference standard and sample

  • Dansyl Chloride

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium bicarbonate

  • Formic acid

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-(Prop-2-en-1-yloxy)piperidine reference standard in 10 mL of acetonitrile.

  • Sample Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the sample in 10 mL of acetonitrile.

  • Working Standard and Sample Solutions (100 µg/mL): Dilute 1 mL of the respective stock solutions to 10 mL with acetonitrile.

3. Derivatization Procedure:

  • To 100 µL of the working standard or sample solution in a clean vial, add 200 µL of a 100 mM sodium bicarbonate solution (pH ~8.5).

  • Add 200 µL of a 1.5 mg/mL solution of Dansyl Chloride in acetonitrile.

  • Vortex the mixture and incubate at 60°C for 45 minutes in a heating block.

  • After incubation, cool the vial to room temperature.

  • Add 500 µL of a diluent (e.g., 50:50 acetonitrile:water) to the vial.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

ParameterSetting
Column C18 reversed-phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 50% B, 2-15 min: 50-90% B, 15-17 min: 90% B, 17-18 min: 90-50% B, 18-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm
System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure its performance.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area (n=6) ≤ 2.0%

Method Development Workflow

The development of a robust HPLC method follows a logical progression from initial feasibility to final validation.

A Analyte Characterization (No Chromophore) B Method Strategy Selection A->B C Direct UV (Low Feasibility) B->C D Pre-column Derivatization (High Feasibility) B->D E Derivatization Reagent Screening (Dansyl-Cl, FMOC-Cl, etc.) D->E F Optimization of Derivatization (pH, Temp, Time, Conc.) E->F G HPLC Method Optimization (Column, Mobile Phase, Gradient) F->G H Method Validation (ICH Q2(R2)) G->H I Routine Purity Analysis H->I caption HPLC Method Development Workflow for 4-(Prop-2-en-1-yloxy)piperidine.

Sources

Comparative

reference standards for 4-(Prop-2-en-1-yloxy)piperidine analysis

An In-Depth Technical Guide to the Selection and Application of Reference Standards for the Analysis of 4-(Prop-2-en-1-yloxy)piperidine For Researchers, Scientists, and Drug Development Professionals Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Selection and Application of Reference Standards for the Analysis of 4-(Prop-2-en-1-yloxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate analysis of 4-(Prop-2-en-1-yloxy)piperidine, a pivotal intermediate in pharmaceutical synthesis, is fundamentally reliant on the quality of the analytical reference standard employed. This guide provides a comprehensive framework for selecting an appropriate reference standard, objectively comparing product tiers, and implementing a robust, self-validating analytical method for its quantification. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical rigor with practical, field-proven insights to ensure the integrity and reproducibility of your analytical outcomes.

The Central Role of a Reference Standard in Analytical Integrity

4-(Prop-2-en-1-yloxy)piperidine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity and exact concentration of this precursor directly influence reaction stoichiometry, impurity profiles, and the ultimate safety and efficacy of the final drug product. Consequently, the analytical methods used to characterize it must be precise, accurate, and reliable.

The cornerstone of such reliable analysis is the reference standard. It is not merely a "pure" sample of the molecule; it is a highly characterized material against which all experimental samples are measured. The adage "a measurement is only as good as its standard" is particularly salient in the regulated environment of drug development. Using a poorly characterized or inappropriate reference standard can lead to cascading analytical errors, jeopardizing process development, regulatory submissions, and patient safety.

Deconstructing the Certificate of Analysis: A Guide to Selecting a Fit-for-Purpose Standard

A reference standard is defined by its documentation. The Certificate of Analysis (CoA) is the primary document that validates its suitability. When evaluating a reference standard for 4-(Prop-2-en-1-yloxy)piperidine, a critical assessment of the following parameters is essential.

  • Purity: This is the most critical attribute. It is typically determined by a primary, high-resolution chromatographic method like HPLC or GC. A crucial distinction must be made between a simple "purity" value and an "assigned purity" or "mass balance" value. The latter is a more rigorous determination that accounts for water content, residual solvents, and non-volatile impurities, providing a truer measure of the mass of the analyte per unit mass of the standard.

  • Identity Confirmation: The identity of the standard must be unequivocally confirmed. A multi-technique approach is the gold standard, providing orthogonal verification. This should include:

    • Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): Confirms the molecular structure and connectivity.

    • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern, which is characteristic of the molecule.[1]

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.

  • Stability and Storage: The CoA must specify the recommended storage conditions and expiration date, which are established through rigorous stability studies. Using a standard beyond its expiry date or one that has been stored improperly invalidates any analytical results.

Comparative Guide to Reference Standard Tiers

The selection of a reference standard should be guided by the application. Not all analyses require the highest metrological grade. The table below compares typical offerings a researcher might encounter.

FeatureResearch Grade Analytical Standard Pharmacopeial Standard (e.g., USP)
Purity Assay Typically >95% by a single method (e.g., HPLC area %).Typically >99% by a primary method. May include mass balance calculation.Rigorously assigned purity value via a collaborative inter-laboratory study. Metrologically traceable.
Identity Testing ¹H NMR and MS are common.Comprehensive: ¹H NMR, ¹³C NMR, MS, IR.Exhaustive characterization as defined by the specific pharmacopeia.
Certificate of Analysis Basic CoA with purity and identity confirmation.Detailed CoA with data summaries, spectra, and chromatograms.Official monograph and reference standard documentation.[2]
Traceability Generally not traceable.Traceable to internal, well-characterized primary lots.Traceable to the highest metrological standards (e.g., SI units).
Intended Use Early-stage discovery, reaction monitoring, qualitative identification.Method development, validation, quantitative analysis in non-regulated environments, QC.Definitive identification and quantification; required for compendial testing in regulated QC environments.
Cost LowModerateHigh

Expert Recommendation: For drug development applications, especially those supporting regulatory filings, an Analytical Standard is the minimum acceptable quality. For release testing of GMP batches according to a pharmacopeial monograph, the corresponding Pharmacopeial Standard is mandatory.

A Validated HPLC-UV Protocol for the Analysis of 4-(Prop-2-en-1-yloxy)piperidine

This section details a robust, reverse-phase HPLC method suitable for the quantification and purity assessment of 4-(Prop-2-en-1-yloxy)piperidine. The protocol incorporates system suitability testing (SST), a mandatory component of validated analytical procedures, to ensure the performance of the chromatographic system before and during analysis.[3]

Rationale for Method Design
  • Reverse-Phase HPLC: This is the workhorse of the pharmaceutical industry for its versatility in analyzing moderately polar to non-polar compounds like our target molecule.[4]

  • C18 Column: A C18 (octadecylsilane) stationary phase provides excellent hydrophobic retention for the piperidine derivative.

  • UV Detection: Although 4-(Prop-2-en-1-yloxy)piperidine lacks a strong chromophore, it possesses end-absorption in the low UV range (e.g., ~205-215 nm), which is often sufficient for analysis at typical concentrations. For trace-level analysis, derivatization with a UV-active agent like 4-toluenesulfonyl chloride may be necessary to enhance sensitivity.[5][6]

  • Gradient Elution: A gradient from a weak solvent (water) to a strong solvent (acetonitrile) ensures that impurities with a wide range of polarities can be eluted and resolved from the main peak.

Step-by-Step Methodology

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • 4-(Prop-2-en-1-yloxy)piperidine Reference Standard.

  • Acetonitrile (HPLC Grade).

  • Phosphoric Acid (ACS Grade).

  • Ultrapure Water.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

Chromatographic Conditions:

ParameterSetting
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B 0.1% Phosphoric Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 210 nm
Injection Volume 5 µL
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0

Preparation of Solutions:

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 4-(Prop-2-en-1-yloxy)piperidine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Prepare the test sample by accurately weighing a known amount and dissolving it in the diluent to achieve a target concentration of approximately 0.1 mg/mL.

System Suitability Testing (SST):

  • Before initiating the analytical sequence, perform five replicate injections of the Working Standard Solution.

  • Acceptance Criteria:

    • Peak Tailing Factor (T): Must be ≤ 2.0.

    • Theoretical Plates (N): Must be ≥ 3000.

    • Relative Standard Deviation (%RSD) of Peak Areas: Must be ≤ 2.0%.

  • Causality: Failure to meet SST criteria indicates a problem with the column, mobile phase, or instrument, and must be rectified before proceeding with sample analysis.

Analytical Workflow Diagram

The following diagram illustrates the logical flow of the analytical procedure, from preparation to final reporting.

G HPLC Analysis Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: System Verification cluster_2 Phase 3: Analysis & Processing P1 Prepare Mobile Phases (A & B) P2 Prepare Reference Standard Solution P1->P2 P3 Prepare Sample Solution P2->P3 S1 Equilibrate HPLC System P3->S1 S2 Perform System Suitability Test (SST) S1->S2 S3 SST Pass? S2->S3 Criteria Met S4 Troubleshoot System S2->S4 Criteria Not Met A1 Inject Blank & Standards (Calibration) S3->A1 S4->S1 A2 Inject Samples A1->A2 A3 Integrate Peaks & Calculate Results A2->A3 A4 Generate Final Report A3->A4

Caption: A logical workflow for the HPLC analysis of 4-(Prop-2-en-1-yloxy)piperidine.

Orthogonal and Confirmatory Analytical Techniques

While HPLC-UV is a primary technique, employing an orthogonal (different principle of separation or detection) method is crucial for comprehensive characterization and impurity identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of 4-(Prop-2-en-1-yloxy)piperidine, GC-MS is an excellent orthogonal technique.[7][8] It provides separation based on boiling point and polarity on a gaseous mobile phase and offers definitive identification through mass spectral fragmentation patterns.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling the HPLC method to a mass spectrometer provides significantly more information than UV detection alone. It allows for the confirmation of the parent mass and the identification of unknown impurities by their mass-to-charge ratio, which is invaluable for impurity profiling and stability studies.

Conclusion

The integrity of all analytical data generated for 4-(Prop-2-en-1-yloxy)piperidine begins with the rigorous selection and proper use of a reference standard. A fit-for-purpose standard, supported by a comprehensive Certificate of Analysis, is a non-negotiable prerequisite for reliable analysis. The provided HPLC-UV method offers a robust, validated starting point for quantification, while the principles of system suitability and the use of orthogonal techniques ensure that the generated data is scientifically sound and defensible. By adhering to these principles, researchers, scientists, and drug development professionals can ensure the quality of their data and, by extension, the quality of the medicines they develop.

References

  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.[Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.[Link]

  • R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.[Link]

  • OUCI. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.[Link]

  • PubMed. Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs).[Link]

  • EPA. Prop-2-en-1-yl piperidin-4-ylcarbamate Properties.[Link]

  • PubChemLite. 4-(prop-2-en-1-yloxy)piperidine (C8H15NO).[Link]

  • Google Patents.
  • Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties.[Link]

  • ChemSynthesis. 1-piperidin-1-yl-4-prop-2-enoxybutan-1-one.[Link]

  • Chromatography Forum. piperidine analysis in API by GC-HS.[Link]

  • FABAD Journal of Pharmaceutical Sciences. The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models.[Link]

  • PubChem. 4-Methyl-1-(prop-2-yn-1-yl)piperidine.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Prop-2-en-1-yloxy)piperidine

Authored for Researchers, Scientists, and Drug Development Professionals Hazard Analysis by Functional Moiety: A Proactive Assessment Understanding the "why" behind safety protocols is critical for building a culture of...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Hazard Analysis by Functional Moiety: A Proactive Assessment

Understanding the "why" behind safety protocols is critical for building a culture of safety. The hazards of 4-(Prop-2-en-1-yloxy)piperidine can be inferred from its two primary structural components.

The Piperidine Core: Corrosive and Toxic Base

The piperidine scaffold is a cyclic secondary amine, rendering the molecule a strong organic base.[3] Piperidine itself is classified as a highly flammable liquid that is toxic and corrosive.[3][4]

  • Corrosivity: Direct contact can cause severe skin burns and serious eye damage.[5][6][7]

  • Toxicity: It is harmful if swallowed and can be toxic upon inhalation or skin contact.[3][4][6] Vapors can irritate the respiratory system, causing symptoms like coughing and shortness of breath.[6]

  • Flammability: Piperidine is a flammable liquid with a low flash point, requiring stringent control of ignition sources.[5][8]

The Allyl Ether Tail: Peroxide Formation Hazard

Ethers, particularly those with allylic hydrogens like 4-(Prop-2-en-1-yloxy)piperidine, present a significant and often insidious danger: the formation of explosive peroxides upon exposure to air and light.[9][10]

  • Peroxide Formation: These organic peroxides are shock-, heat-, and friction-sensitive and can detonate violently.[10][11][12] This risk increases dramatically if the chemical is concentrated by distillation or evaporation.[9][11]

  • Reactivity: The allyl group can also undergo hazardous polymerization reactions, which can be initiated by peroxide accumulation.[9][10]

Based on this analysis, 4-(Prop-2-en-1-yloxy)piperidine must be treated as a flammable, corrosive, and toxic liquid with the potential to form explosive peroxides.

Personal Protective Equipment (PPE) Protocol

OSHA standards require employers to provide employees with appropriate personal protective equipment to shield them from workplace hazards.[13] The selection of PPE must be based on a thorough hazard assessment. The following table outlines the minimum required PPE for handling 4-(Prop-2-en-1-yloxy)piperidine in various laboratory scenarios.

Task Engineering Control Hand Protection Eye/Face Protection Body & Respiratory Protection
Receiving & Storage General Laboratory VentilationChemical-resistant gloves (e.g., Nitrile)Safety glasses with side shieldsStandard lab coat
Weighing/Aliquoting (Neat Liquid) Certified Chemical Fume HoodDouble-gloving: Inner Nitrile, Outer Butyl or Viton rubber glovesChemical safety goggles AND a full-face shieldChemical-resistant apron over a flame-resistant lab coat. Respirator may be required based on risk assessment.[14]
Solution Preparation & Transfers Certified Chemical Fume HoodChemical-resistant gloves (Butyl or Viton recommended)Chemical safety gogglesStandard lab coat
Reaction Workup & Purification Certified Chemical Fume HoodChemical-resistant gloves (Butyl or Viton recommended)Chemical safety gogglesStandard lab coat
Spill Cleanup (Small, <100 mL) Certified Chemical Fume HoodHeavy-duty chemical-resistant gloves (e.g., Butyl)Chemical safety goggles AND a full-face shieldChemical-resistant apron or coveralls. Air-purifying respirator with organic vapor cartridges.
Key PPE Considerations:
  • Gloves: Always inspect gloves for defects before use.[15] For direct handling of the neat material, double-gloving is recommended to protect against rapid breakthrough.[15] Change gloves frequently, especially after direct contact.

  • Eye Protection: Chemical safety goggles are mandatory when handling the liquid.[14][16] A face shield should be worn over goggles during tasks with a high splash risk, such as weighing the neat compound or cleaning up spills.[14][16]

  • Lab Coats: Do not wear standard cloth lab coats outside of the immediate work area to prevent the spread of contamination.[15] For tasks with significant splash potential, a chemical-resistant apron is necessary.[16]

Safe Handling & Operations Workflow

A structured workflow minimizes risk at every stage of the chemical's lifecycle in the laboratory.

G cluster_prep Preparation & Storage cluster_use Active Use (in Fume Hood) cluster_cleanup Post-Use & Disposal Receive Receive & Inspect Store Store Securely Receive->Store Label Label with Dates Store->Label Peroxide_Test Test for Peroxides (if applicable) Label->Peroxide_Test Weigh Weigh & Aliquot Peroxide_Test->Weigh React Use in Reaction Weigh->React Workup Reaction Workup React->Workup Decontaminate Decontaminate Glassware & Surfaces Workup->Decontaminate Waste Segregate & Dispose of Waste Decontaminate->Waste

Caption: Standard workflow for handling 4-(Prop-2-en-1-yloxy)piperidine.

Step-by-Step Methodology:
  • Receipt and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive and flammable liquids.[5][17]

    • Store away from heat, sparks, open flames, and strong oxidizing agents or acids.[4][8][17]

    • Crucially, label the container with the date received and the date opened. [11] This is vital for tracking peroxide formation risk.

  • Peroxide Testing:

    • Due to the allyl ether group, this compound is a potential peroxide former.[9]

    • It is recommended to test for peroxides before use if the container has been open for more than 3-6 months or if the liquid shows any signs of crystallization or discoloration.[11][18]

    • CAUTION: If crystals are visible around the cap or in the liquid, do not move or open the container.[10][12] This may indicate shock-sensitive peroxides. Contact your institution's Environmental Health & Safety (EHS) office immediately.

  • Handling and Use:

    • All manipulations of the neat liquid or its concentrated solutions must be performed inside a certified chemical fume hood to minimize inhalation exposure.[3][17]

    • Use non-sparking tools and ground/bond containers during transfers to prevent static discharge.[5][8][19]

    • Ensure an eyewash station and safety shower are immediately accessible.[6]

  • Decontamination:

    • After use, decontaminate all surfaces and glassware. A three-rinse procedure with an appropriate solvent is recommended before final washing.

Spill and Waste Disposal Plan

A clear plan for managing waste and emergencies is a cornerstone of a safe laboratory.[20]

Emergency Procedures for Exposure:
  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin with copious amounts of water for at least 15-30 minutes.[5][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5][17] Rinse the mouth with water and seek immediate medical attention.[6][7]

Spill Management:

For small spills (<100 mL) inside a fume hood:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE (see table above), cover the spill with a non-flammable absorbent material like sand, diatomaceous earth, or vermiculite.[5][19]

  • Once absorbed, use non-sparking tools to collect the material into a labeled, sealable container for hazardous waste disposal.[8]

  • Wipe the area with a suitable solvent and then wash with soap and water.

Waste Disposal Workflow:

G Waste Waste Generated (Chemical, Contaminated PPE, Absorbents) Container Select Appropriate Hazardous Waste Container Waste->Container Label Label Container with: 'Hazardous Waste', Full Chemical Name, Associated Hazards (Flammable, Corrosive, Toxic) Container->Label Segregate Segregate from Incompatible Waste Streams (e.g., Acids, Oxidizers) Label->Segregate Dispose Arrange for Pickup by Certified EHS Personnel Segregate->Dispose

Caption: Decision workflow for the disposal of hazardous chemical waste.

All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5][19][21] Never discharge this chemical into drains or sewers.[7][8]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Standards to Know Before Starting Your Lab. Lab Manager. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The Laboratory Standard. Duke University | Office of Clinical and Research Safety. [Link]

  • Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Recommendations for Chemical Protective Clothing. NIOSH | CDC Archive. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Pa-el. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Piperidine - SAFETY DATA SHEET. Acros Organics. [Link]

  • Ethers and peroxide forming compounds. Western Sydney University. [Link]

  • Peroxide Forming Chemicals. University of California, Riverside | Environmental Health & Safety (EHS). [Link]

  • HAZARD SUMMARY: Piperidine. New Jersey Department of Health. [Link]

  • SAFETY DATA SHEET: PIPERIDINE. ChemSupply Australia. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]

  • Information on Peroxide-Forming Compounds. Stanford University | Environmental Health & Safety. [Link]

  • A guide for evaluating the performance of chemical protective clothing (cpc). Covestro Solution Center. [Link]

  • Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate AI Blog. [Link]

  • NIOSH: Use proper PPE with chemo agents. Clinician.com. [Link]

  • 10 Tips Working Safely with corrosives. Chemsafe. [Link]

  • Protective Clothing and Ensembles. NIOSH | Restored CDC. [Link]

  • NIOSH/Chemical Protective Clothing Page/INDEX A. NIOSH. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Peroxide-Forming Chemicals – Safety Guidelines. University of Alabama at Birmingham | Environmental Health & Safety. [Link]

  • Working Safely with Peroxide Forming Compounds. University of British Columbia | Safety & Risk Services. [Link]

  • PIPERIDINE AR - Safety Data Sheet. Loba Chemie. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • 4-METHYL-1-(2-PROPYNYL)PIPERIDINE - GHS Data. U.S. Environmental Protection Agency (EPA). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.